Zaprinast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGGXNDEMKIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045224 | |
| Record name | Zaprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37762-06-4 | |
| Record name | Zaprinast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37762-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaprinast [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | zaprinast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zaprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zaprinast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAPRINAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of PDE Inhibition: A Technical History of Zaprinast
An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, and historical significance of Zaprinast as a phosphodiesterase inhibitor.
Abstract
This compound, a triazolopyrimidine derivative synthesized in 1974 by May & Baker, holds a significant place in the history of pharmacology as one of the earliest identified selective inhibitors of phosphodiesterase (PDE) enzymes. Though it never achieved clinical success as a therapeutic agent, its role as a research tool was pivotal, paving the way for the development of highly successful PDE5 inhibitors like sildenafil. This technical guide delves into the discovery and history of this compound, its inhibitory profile against various PDE isoforms, and the experimental methodologies used to characterize its activity. We will explore its dual action as both a PDE inhibitor and a G protein-coupled receptor 35 (GPR35) agonist, providing detailed insights into the signaling pathways it modulates.
Discovery and Historical Context
This compound (initially known as M&B 22,948) was first synthesized in 1974.[1] Initially investigated for other therapeutic indications, its significance grew with the burgeoning understanding of the role of cyclic nucleotides, particularly cyclic guanosine monophosphate (cGMP), in cellular signaling. It was later characterized as the first selective inhibitor of PDE5, the enzyme responsible for the degradation of cGMP.[1] This discovery was a landmark in the field, as it provided a valuable pharmacological tool to probe the physiological functions of the nitric oxide (NO)/cGMP pathway.
While later studies revealed that this compound's selectivity for PDE5 was not as high as initially believed, its importance as a precursor in the development of modern PDE5 inhibitors cannot be overstated. The exploration of this compound's effects on cGMP-mediated processes directly led to the research that culminated in the discovery and development of sildenafil (Viagra) by Pfizer for the treatment of erectile dysfunction.[2][3]
Quantitative Inhibitory Profile of this compound
This compound exhibits inhibitory activity against several phosphodiesterase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PDE Isoform | IC50 (µM) | Source |
| PDE1 | 47 | [4] |
| PDE3 | 250 | [4] |
| PDE4 | 100 | [4] |
| PDE5 | 0.5 - 0.76 | BPS Bioscience |
| PDE6 | 0.15 | BPS Bioscience |
| PDE9 | 29.0 | [1] |
| PDE11 | 12.0 | [1] |
Experimental Protocols
Phosphodiesterase Inhibition Assay (Radiolabeled cGMP Method)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on PDE enzymes using a radiolabeled substrate.
Materials:
-
Purified PDE enzyme (e.g., PDE5)
-
[³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)
-
This compound (or other inhibitors) at various concentrations
-
Snake venom 5'-nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, a fixed concentration of purified PDE enzyme, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a known concentration of [³H]-cGMP. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% in the uninhibited control.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Conversion to Nucleoside: After cooling, add snake venom 5'-nucleotidase to the reaction mixture and incubate for a further 10-20 minutes at 37°C. This enzyme converts the [³H]-5'-GMP product to the nucleoside [³H]-guanosine.
-
Separation: Apply the reaction mixture to a pre-equilibrated anion-exchange resin column. The negatively charged, unreacted [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.
-
Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GPR35 Activation Assay (Intracellular Calcium Mobilization)
This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[5][6][7][8] This can be assessed by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing GPR35 and a promiscuous G-protein (e.g., Gα16)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound at various concentrations
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPR35-expressing HEK293 cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Mechanism of Action
Inhibition of the cGMP Signaling Pathway
This compound's primary mechanism of action as a PDE inhibitor is the prevention of cGMP degradation. This leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of the NO/cGMP signaling pathway.
Caption: this compound inhibits PDE5, preventing cGMP degradation.
Activation of the GPR35 Signaling Pathway
In addition to its role as a PDE inhibitor, this compound also functions as an agonist for GPR35, a G protein-coupled receptor. This activation can lead to downstream signaling events, including the mobilization of intracellular calcium.
Caption: this compound activates GPR35, leading to calcium mobilization.
Conclusion
This compound, while not a clinical success in itself, represents a critical chapter in the history of drug discovery. Its identification as a moderately selective PDE5 inhibitor provided the crucial proof-of-concept that targeting this enzyme class could have significant therapeutic benefits. The experimental methodologies developed to characterize this compound laid the groundwork for the screening and development of a new generation of highly potent and selective PDE inhibitors. Furthermore, its later discovery as a GPR35 agonist highlights the potential for drug repurposing and the complex polypharmacology that can be exhibited by small molecules. For researchers in pharmacology and drug development, the story of this compound serves as a compelling case study in the evolution of a therapeutic target and the enduring value of well-characterized molecular probes.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajprd.com [ajprd.com]
- 3. The discovery and development of Viagra® (sildenafil citrate) | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Zaprinast: A Technical Guide to its Biochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaprinast, a pyrazolopyrimidinone derivative, is a well-characterized phosphodiesterase (PDE) inhibitor with a complex pharmacological profile. Initially investigated for its vasodilatory properties, it has become a valuable tool in research for studying cyclic guanosine monophosphate (cGMP) signaling pathways. This document provides an in-depth technical guide on the biochemical properties of this compound, including its mechanism of action, selectivity profile, and key quantitative data. Detailed experimental protocols for assays relevant to its activity are provided, along with visualizations of the signaling pathways it modulates.
Core Biochemical Properties
This compound's primary mechanism of action is the competitive inhibition of cGMP-specific phosphodiesterases, enzymes responsible for the degradation of cGMP.[1] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cGMP, thereby potentiating the effects of signaling pathways that utilize this second messenger, such as the nitric oxide (NO) signaling cascade.[2]
Beyond its role as a PDE inhibitor, this compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[3][4] This dual activity is a critical consideration in experimental design and data interpretation.
Quantitative Data Summary
The inhibitory and agonistic activities of this compound have been quantified across various PDE subtypes and GPR35 orthologs. The following tables summarize the key IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and EC50 (half-maximal effective concentration) values reported in the literature.
| Parameter | Target Enzyme/Receptor | Value (µM) | Reference(s) |
| IC50 | PDE5 | 0.5 - 0.76 | [3][5] |
| PDE6 | 0.15 | [6][7] | |
| PDE9 | 29 - 35 | [3][6] | |
| PDE11 | 11 - 33 | [3] | |
| PDE10 | 22 | [3] | |
| Ki | PDE5 | 0.13 | [1] |
| EC50 | rat GPR35 | 0.016 | [3][4] |
| human GPR35 | 0.84 | [3][4] |
Signaling Pathways
This compound's biochemical effects are primarily mediated through two distinct signaling pathways: the canonical NO-cGMP-PDE pathway and the GPR35 signaling cascade.
NO-cGMP-PDE5 Signaling Pathway
In this pathway, the production of nitric oxide (NO) by nitric oxide synthase (NOS) activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation. PDE5 is the primary enzyme responsible for the hydrolysis of cGMP to GMP, thus terminating the signal. This compound inhibits PDE5, leading to an accumulation of cGMP and enhanced PKG signaling.
GPR35 Signaling Pathway
This compound acts as an agonist at GPR35, a G protein-coupled receptor. Upon binding, it can activate Gαi/o and Gα13 pathways. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Activation of Gα13 can lead to the activation of RhoA and subsequent downstream signaling. Furthermore, agonist binding to GPR35 can induce the recruitment of β-arrestin, leading to receptor internalization and potentially initiating G protein-independent signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
Phosphodiesterase (PDE) Activity Assay (Radioisotope-based)
This protocol describes a classic method for measuring PDE activity by quantifying the conversion of radiolabeled cGMP to GMP.
Materials:
-
Recombinant human PDE5 enzyme
-
[³H]-cGMP (tritiated cGMP)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing assay buffer, [³H]-cGMP (typically 1 µM), and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the recombinant PDE5 enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the tubes for 1 minute.
-
Cool the tubes on ice and then incubate with snake venom nucleotidase (e.g., 1 mg/mL) at 30°C for 10 minutes to convert the [³H]-GMP to [³H]-guanosine.
-
Add a slurry of anion-exchange resin to the tubes to bind the unreacted [³H]-cGMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-guanosine) to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of [³H]-cGMP hydrolyzed and determine the IC50 value of this compound.
Intracellular cGMP Measurement (Enzyme Immunoassay - EIA)
This protocol outlines the measurement of intracellular cGMP levels in response to this compound treatment using a competitive enzyme immunoassay.
Materials:
-
Cell line of interest (e.g., smooth muscle cells)
-
Cell culture medium and reagents
-
This compound
-
Stimulating agent (e.g., a nitric oxide donor like sodium nitroprusside)
-
0.1 M HCl
-
cGMP EIA kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a nitric oxide donor to induce cGMP production.
-
Lyse the cells by adding 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (containing cGMP) to a new plate.
-
Follow the manufacturer's instructions for the cGMP EIA kit. This typically involves:
-
Adding samples and standards to a plate pre-coated with a cGMP antibody.
-
Adding a cGMP-alkaline phosphatase conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate for the alkaline phosphatase and incubating to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Calculate the concentration of cGMP in the samples based on the standard curve.
GPR35 Agonist Activity Assay (β-Arrestin Recruitment - BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to GPR35 upon agonist stimulation by this compound.[8][9][10]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for GPR35 fused to a Renilla luciferase (Rluc) variant (donor) and β-arrestin fused to a yellow fluorescent protein (YFP) variant (acceptor).
-
Cell culture and transfection reagents.
-
This compound
-
Coelenterazine h (luciferase substrate)
-
White, opaque 96- or 384-well plates
-
BRET-capable plate reader
Procedure:
-
Co-transfect HEK293 cells with the GPR35-Rluc and β-arrestin-YFP expression vectors.
-
Seed the transfected cells into white, opaque multi-well plates.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Replace the culture medium with a suitable assay buffer (e.g., HBSS).
-
Add coelenterazine h to the wells and incubate in the dark.
-
Add various concentrations of this compound or vehicle to the wells.
-
Immediately measure the light emission at two wavelengths (one for the Rluc donor and one for the YFP acceptor) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of this compound concentration to determine the EC50 value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a compound like this compound for its PDE inhibitory activity.
Conclusion
This compound is a versatile pharmacological tool with well-defined biochemical properties. Its primary activity as a cGMP-specific PDE inhibitor, coupled with its secondary role as a GPR35 agonist, makes it a subject of continued interest in research. A thorough understanding of its selectivity profile and the application of appropriate experimental protocols, as detailed in this guide, are essential for the accurate interpretation of research findings and the exploration of its therapeutic potential. Researchers utilizing this compound should carefully consider its dual pharmacology in their experimental design and interpretation of results.
References
- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. munin.uit.no [munin.uit.no]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, cGMP phosphodiesterase inhibitor (CAS 37762-06-4) | Abcam [abcam.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Shadow: How Zaprinast Paved the Way for Sildenafil's Discovery
A Technical Guide on the Pivotal Role of a Failed Angina Drug in the Development of a Blockbuster.
For researchers, scientists, and drug development professionals, the story of sildenafil (Viagra) is often cited as a prime example of serendipity in pharmaceutical research. However, the narrative of a chance discovery of an erectile dysfunction treatment during angina trials often overlooks the critical role of its chemical predecessor, Zaprinast. This in-depth technical guide illuminates the foundational contributions of this compound, an unsuccessful clinical candidate, in the journey toward the development of one of the most recognized drugs in the world. We will explore the molecular mechanisms, comparative pharmacology, and the logical progression from a moderately potent phosphodiesterase (PDE) inhibitor to a highly selective and potent therapeutic agent.
This compound: An Introduction to a cGMP-Specific PDE Inhibitor
This compound was initially investigated as an anti-allergy medication and later repurposed for the treatment of angina pectoris.[1] Its therapeutic rationale was based on its ability to inhibit cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), enzymes that degrade cGMP. By inhibiting these enzymes, this compound was expected to increase intracellular cGMP levels, leading to the relaxation of vascular smooth muscle and vasodilation, thereby alleviating the symptoms of angina.
This compound exhibits moderate inhibitory activity against PDE5 and PDE6, and weaker activity against PDE9, PDE10, and PDE11.[1] This lack of high selectivity and potency ultimately contributed to its failure in clinical trials for angina.
The Transition to Sildenafil: A Quest for Potency and Selectivity
The limitations of this compound prompted researchers at Pfizer to embark on a program to discover more potent and selective PDE5 inhibitors for the treatment of angina.[2] The hypothesis was that a more targeted inhibition of PDE5 in vascular smooth muscle would lead to greater efficacy and fewer side effects. This research program led to the synthesis of a series of pyrazolopyrimidinone compounds, which were structurally related to this compound. One of these compounds, UK-92,480, later named sildenafil, demonstrated significantly higher potency and selectivity for PDE5.
Comparative Pharmacology: this compound vs. Sildenafil
The key to understanding the transition from this compound to sildenafil lies in their comparative pharmacological profiles. Sildenafil is a significantly more potent and selective inhibitor of PDE5 than this compound.
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | PDE6 (IC50, µM) | PDE11 (IC50, µM) |
| This compound | >100 | >100 | >100 | >100 | 0.76[1] | 0.15[1] | 12.0 |
| Sildenafil | 0.28 | 35 | 20 | 18 | 0.0039 | 0.036 | 0.13 |
Note: IC50 values are compiled from various sources and should be interpreted as representative. Direct head-to-head comparisons in the same assay are ideal for precise evaluation.
As the table illustrates, sildenafil exhibits a dramatically lower IC50 value for PDE5, indicating much greater potency. Furthermore, its selectivity for PDE5 over other PDE isoforms, particularly PDE6 (implicated in visual disturbances), is a critical aspect of its improved therapeutic profile compared to this compound.[3]
| Compound | PDE5 (Ki, nM) |
| This compound | 130[4] |
| Sildenafil | 1[4] |
The inhibitory constant (Ki) further highlights the profound difference in binding affinity for PDE5 between the two compounds, with sildenafil being over 100 times more potent.[4]
The Serendipitous Discovery in Angina Trials
Sildenafil entered Phase I clinical trials for the treatment of angina. While the drug showed only modest efficacy in treating angina, a notable and unexpected side effect was reported by the male volunteers: an increase in penile erections. This observation was a pivotal moment. Researchers quickly realized that the potent PDE5 inhibition, which was intended to dilate coronary arteries, was also having a profound effect on the corpus cavernosum of the penis, a tissue with a high concentration of PDE5. This led to the strategic decision to reposition sildenafil for the treatment of erectile dysfunction.
Signaling Pathway and Experimental Workflows
The mechanism of action for both this compound and sildenafil is rooted in the nitric oxide (NO)/cGMP signaling pathway.
Caption: The NO/cGMP signaling pathway in smooth muscle cells.
The discovery and characterization of PDE5 inhibitors like this compound and sildenafil involve a systematic experimental workflow.
Caption: A typical workflow for the screening and characterization of PDE5 inhibitors.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of compounds against PDE enzymes.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE5A)
-
[³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound, sildenafil) dissolved in DMSO
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the test compound (or DMSO for control), and the purified PDE enzyme.
-
Initiation: Start the reaction by adding [³H]-cGMP to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
Nucleotidase Digestion: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C for 10 minutes. This step converts the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: Add a slurry of anion-exchange resin to each tube. The resin binds the unreacted, negatively charged [³H]-cGMP, while the uncharged [³H]-guanosine remains in the supernatant.
-
Quantification: Centrifuge the tubes, and transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.
-
Measurement: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]-cGMP hydrolyzed, and thus to the PDE activity.
-
IC50 Calculation: Perform the assay with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of PDE activity).
Conclusion: From a Stepping Stone to a Landmark
While this compound did not achieve clinical success for its intended indication, its role as a pharmacological tool and a chemical scaffold was indispensable. The journey from this compound to sildenafil is a compelling case study in rational drug design, where the limitations of a lead compound directly informed the development of a superior successor. The serendipitous discovery of sildenafil's efficacy in erectile dysfunction should not overshadow the systematic and logical progression of research that began with the exploration of this compound's mechanism of action. This story underscores the importance of understanding the fundamental pharmacology of even "failed" drug candidates, as they can hold the keys to future therapeutic breakthroughs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaprinast's Impact on Intracellular Calcium Mobilization via GPR35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which Zaprinast, a known phosphodiesterase inhibitor, activates the G protein-coupled receptor 35 (GPR35), leading to the mobilization of intracellular calcium. This document outlines the quantitative pharmacology of this compound across different species, details the experimental protocols for assessing GPR35 activation, and illustrates the key signaling pathways involved.
Quantitative Pharmacology of this compound at GPR35
This compound has been identified as a potent agonist of GPR35, though its activity exhibits significant species-dependent variations. The following tables summarize the quantitative data from various in vitro assays, providing key metrics for the potency of this compound on human, rat, and mouse GPR35 orthologs.
Table 1: Potency of this compound in Calcium Mobilization Assays
| Species | Assay Type | Cell Line | EC50 (Geometric Mean) | Reference |
| Rat | Intracellular Calcium Mobilization | HEK 293 | 16 nM | [1] |
| Human | Intracellular Calcium Mobilization | HEK 293 | 840 nM | [1] |
Table 2: Potency of this compound in β-Arrestin-2 Recruitment Assays
| Species | Assay Type | pEC50 | Reference |
| Rat | BRET-based β-arrestin-2 | 7.1 | [2] |
| Human | BRET-based β-arrestin-2 | 5.4 | [2] |
| Mouse | BRET-based β-arrestin-2 | 6.01 ± 0.06 | [3] |
Table 3: Potency of this compound in Receptor Internalization Assays
| Species | Assay Type | pEC50 | Reference |
| Human | FLAG-GPR35-eYFP Internalization | 6.01 ± 0.07 | [3] |
| Mouse | FLAG-GPR35-eYFP Internalization | 6.63 ± 0.13 | [3] |
Signaling Pathways of GPR35-Mediated Calcium Mobilization
The activation of GPR35 by this compound initiates a cascade of intracellular events culminating in the release of calcium from internal stores. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13.[2][4] The mobilization of intracellular calcium is predominantly mediated through the Gαq pathway, which activates Phospholipase Cβ (PLCβ).[4] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[5] Concurrently, upon agonist binding, GPR35 also recruits β-arrestin-2, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.[4][6]
Experimental Protocols
Cell Culture and Transfection for GPR35 Expression
This protocol describes the culture of Human Embryonic Kidney 293 (HEK 293) cells and their transient transfection for the expression of GPR35.
-
Cell Line: HEK 293 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (Day 1):
-
Seed HEK 293 cells in 96-well black-walled, clear-bottom plates at a density of 30,000-40,000 cells per well.
-
Allow cells to adhere and grow overnight.
-
-
Transfection (Day 2):
-
Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
For each well, transfect the cells with a plasmid encoding the desired GPR35 ortholog (human, rat, or mouse). A plasmid for a promiscuous Gα protein (e.g., Gα16) can be co-transfected to ensure coupling to the calcium signaling pathway.[7]
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
-
FLIPR Calcium Mobilization Assay
This protocol outlines the procedure for measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR) system.
-
Materials:
-
HEK 293 cells expressing GPR35.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
-
Procedure:
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions. Often, this involves dissolving a dye concentrate (like Fluo-4 AM) in assay buffer, sometimes with the addition of probenecid to prevent dye leakage from the cells.[8]
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.[9]
-
Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark.[10][11]
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer in a separate 96- or 384-well plate. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters:
-
Excitation wavelength: ~485 nm
-
Emission wavelength: ~525 nm
-
Read interval: Typically every 1-2 seconds.
-
-
Initiate the reading sequence. The instrument will measure a baseline fluorescence for a set period (e.g., 10-20 seconds).
-
The instrument's integrated pipettor will then add the this compound solutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is typically used for analysis.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).
-
-
β-Arrestin Recruitment Assay (PathHunter™ Assay)
This protocol describes a common method for measuring the recruitment of β-arrestin to GPR35 upon agonist stimulation, using the DiscoverX PathHunter™ system as an example.[6][12]
-
Principle: This assay utilizes enzyme fragment complementation. The GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR35 and β-arrestin, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[13]
-
Cell Line: A stable cell line co-expressing the GPR35-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., PathHunter™ β-Arrestin GPCR cells).
-
Procedure:
-
Cell Plating:
-
Plate the PathHunter™ cells in a 384-well white, solid-bottom assay plate at the recommended density.
-
Incubate overnight at 37°C, 5% CO2.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C or room temperature, depending on the specific receptor characteristics.[6]
-
-
Detection:
-
Prepare the PathHunter™ Detection Reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
-
-
References
- 1. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
Zaprinast's Off-Target Inhibition of Mitochondrial Pyruvate Carriers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaprinast, a well-established phosphodiesterase (PDE) inhibitor, has been identified as a potent inhibitor of the mitochondrial pyruvate carrier (MPC). This off-target effect is independent of its action on PDEs and leads to significant alterations in cellular metabolism, particularly in tissues with high energy demands like the retina. This technical guide provides an in-depth exploration of the off-target effects of this compound on the MPC, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the associated metabolic pathways and experimental workflows. Understanding this off-target activity is crucial for the accurate interpretation of experimental results using this compound and for the development of more specific therapeutic agents.
Introduction
Pyruvate occupies a central node in cellular metabolism, linking the cytosolic process of glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. The transport of pyruvate across the inner mitochondrial membrane is mediated by the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2. Inhibition of the MPC has profound consequences for cellular energy production and biosynthesis.
This compound is widely recognized for its inhibitory effects on phosphodiesterases, particularly PDE5 and PDE6, which are involved in cyclic GMP (cGMP) signaling. However, research has revealed that this compound also potently inhibits the MPC, an off-target effect that can confound studies aimed at understanding its PDE-related functions. This guide delves into the specifics of this off-target interaction, providing a comprehensive resource for researchers in pharmacology and metabolic biology.
Quantitative Data on this compound's Off-Target Effects
The inhibitory effect of this compound on the mitochondrial pyruvate carrier and its downstream metabolic consequences have been quantified in several studies. The following tables summarize the key findings.
| Parameter | Value | Tissue/System | Reference |
| IC₅₀ for MPC Inhibition | ~25 µM | Isolated mouse liver mitochondria | [1] |
| Effect on Pyruvate-driven O₂ Consumption | Almost complete blockage | Isolated brain mitochondria | [1] |
| Effect on Glutamate/Succinate-driven O₂ Consumption | No significant effect | Isolated brain mitochondria | [1] |
Table 1: Inhibitory Potency of this compound on Mitochondrial Pyruvate Carrier Function.
| Metabolite | Fold Change | Tissue | Reference |
| Aspartate | ~5-fold increase | Mouse retina | [2] |
| Glutamate | ~5-fold decrease | Mouse retina | [2] |
| Pyruvate | ~2-3-fold increase | Mouse retina and medium | [2] |
| Citrate (from ¹³C-glucose) | Decreased enrichment | Mouse retina | [1] |
| α-Ketoglutarate (from ¹³C-glucose) | Decreased enrichment | Mouse retina | [1] |
| Glutamate (from ¹³C-glucose) | Decreased enrichment | Mouse retina | [1] |
Table 2: Metabolic Consequences of this compound-mediated MPC Inhibition in the Retina.
Signaling Pathways and Metabolic Perturbations
The inhibition of the MPC by this compound initiates a cascade of metabolic changes. By blocking the entry of pyruvate into the mitochondria, this compound effectively uncouples glycolysis from the TCA cycle. This leads to a decreased synthesis of acetyl-CoA from pyruvate, thereby reducing the fuel for the TCA cycle and subsequent oxidative phosphorylation. The cell compensates by increasing the oxidation of alternative fuels, such as glutamate. This metabolic shift results in the observed accumulation of aspartate and depletion of glutamate.
Caption: Metabolic pathway illustrating this compound's inhibition of the MPC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound on the MPC.
Isolation of Mitochondria from Brain Tissue
A robust protocol for isolating functional mitochondria is critical for studying MPC activity.
Materials:
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Euthanize the animal according to approved protocols and rapidly dissect the brain tissue.
-
Place the tissue in ice-cold isolation buffer.
-
Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue in fresh isolation buffer using a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,300 x g for 3 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in isolation buffer containing 0.1% BSA and repeat the centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without BSA.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Oxygen Consumption
Oxygen consumption rates (OCR) are measured to assess the impact of this compound on mitochondrial respiration with different substrates.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
-
Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2
-
Substrates: Pyruvate (5 mM), Malate (2.5 mM), Glutamate (10 mM), Succinate (10 mM)
-
ADP (1 mM)
-
This compound solution (in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration buffer to the chambers and allow the signal to stabilize.
-
Add the isolated mitochondria (typically 0.1-0.5 mg/mL) to the chambers.
-
Sequentially add the substrates (e.g., pyruvate and malate for Complex I-driven respiration).
-
After a stable basal respiration rate is established, add ADP to stimulate state 3 respiration.
-
Introduce this compound or DMSO (vehicle control) to the chambers and record the change in OCR.
-
To test for specificity, repeat the experiment using glutamate/malate or succinate as substrates.
Metabolite Extraction and Analysis from Retinal Tissue
This protocol outlines the steps for extracting and quantifying key metabolites affected by this compound treatment.
Materials:
-
Retinal tissue culture medium
-
This compound solution
-
Methanol:Water:Chloroform (1:1:1) extraction solvent, pre-chilled to -20°C
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Culture retinal explants in appropriate medium.
-
Treat the retinas with this compound (e.g., 100 µM) or vehicle for a specified time (e.g., 1 hour).
-
Quickly wash the retinas with ice-cold saline.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in the pre-chilled extraction solvent.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites as required for GC-MS or resuspend in an appropriate solvent for LC-MS analysis.
-
Analyze the samples using a validated GC-MS or LC-MS method for the quantification of amino acids and TCA cycle intermediates.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the workflow for investigating this compound's effect on mitochondrial respiration and the logical relationship of its on- and off-target effects.
Caption: Workflow for assessing this compound's impact on mitochondrial respiration.
Caption: this compound's on- and off-target effects and their potential to confound results.
Other Reported Off-Target Effects
Beyond its effects on PDEs and the MPC, this compound has been reported to interact with other cellular targets. Notably, it acts as an agonist for the G protein-coupled receptor 35 (GPR35) and can inhibit glutaminase.[3] These additional off-target activities further highlight the need for caution when using this compound as a specific PDE inhibitor and underscore the importance of employing appropriate controls to dissect its various pharmacological effects.
Conclusion
This compound's inhibition of the mitochondrial pyruvate carrier is a significant off-target effect that can profoundly alter cellular metabolism. This guide provides a comprehensive overview of this phenomenon, including quantitative data, detailed experimental protocols, and visualizations of the underlying pathways. Researchers and drug development professionals should be cognizant of this off-target activity to avoid misinterpretation of experimental data and to guide the development of more selective pharmacological tools. A thorough understanding of the polypharmacology of compounds like this compound is essential for advancing our knowledge of cellular signaling and metabolism.
References
- 1. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
The role of Zaprinast in nitric oxide/cGMP pathway research
An In-depth Technical Guide on the Role of Zaprinast in Nitric Oxide/cGMP Pathway Research
Executive Summary: This technical guide provides a comprehensive overview of this compound, a pivotal phosphodiesterase (PDE) inhibitor, and its instrumental role in the elucidation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Developed as a precursor to modern PDE5 inhibitors like sildenafil, this compound remains a critical tool for researchers in pharmacology, physiology, and drug development. This document details its mechanism of action, presents key quantitative data, outlines fundamental experimental protocols, and illustrates its application in various research contexts.
The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway is a crucial signaling cascade involved in numerous physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neural communication.[1] The pathway is initiated by the synthesis of nitric oxide (NO), which diffuses into target cells, such as vascular smooth muscle cells.[1][2] There, NO binds to and activates soluble guanylyl cyclase (sGC).[1][2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1]
cGMP then exerts its effects primarily by activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and resulting in effects like vasodilation.[2] The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cGMP to the inactive GMP, thus regulating the duration and intensity of the signal.[1][3][4]
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols: Zaprinast in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zaprinast is a specific inhibitor of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound elevates intracellular cGMP levels, which in turn mediates a variety of physiological effects, including vasodilation.[2] This mechanism makes this compound a valuable tool for investigating the therapeutic potential of cGMP pathway modulation in various cardiovascular diseases. These application notes provide a summary of quantitative data and detailed experimental protocols for the use of this compound in preclinical animal models of pulmonary hypertension, systemic hypertension, and myocardial ischemia.
Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway
This compound exerts its primary effect by inhibiting the PDE5 enzyme. In cardiovascular tissue, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP. By blocking PDE5, this compound prolongs and enhances the effects of NO-mediated signaling.[1][2]
Application I: Pulmonary Hypertension (PH)
This compound has been extensively studied in animal models of pulmonary hypertension, where it demonstrates a potent ability to reduce pulmonary vascular resistance and pressure. It often shows a synergistic effect when combined with inhaled nitric oxide.[3][4]
Experimental Workflow: Hypoxic Pulmonary Hypertension Model
Quantitative Data
Table 1: Hemodynamic Effects of this compound in Newborn Lambs with Persistent Pulmonary Hypertension[3] Combined therapy with inhaled Nitric Oxide (NO) and this compound infusion.
| Parameter | Change with Combination Therapy (Mean ± SEM) |
| Pulmonary Artery Pressure | ↓ 34.3 ± 3% |
| Pulmonary Vascular Resistance | ↓ 64 ± 7% |
| Pulmonary Blood Flow | ↑ 88 ± 34% |
| Postductal PaO2 | ↑ 287 ± 34% |
| Systemic Blood Pressure | No significant effect |
Table 2: Effect of this compound on Hypoxic Pulmonary Hypertension in Rats[4] Comparison of this compound, inhaled Nitric Oxide (NO), and combination therapy in abolishing the pulmonary hypertensive response to hypoxia.
| Treatment Group | Outcome |
| This compound Alone | Decreased the pulmonary hypertensive response |
| Inhaled NO (40 ppm) Alone | Decreased the pulmonary hypertensive response |
| This compound + Inhaled NO | Abolished the pulmonary hypertensive response |
Protocols
Protocol 1: Monocrotaline-Induced Pulmonary Hypertension in Rats[5]
-
Animal Model: Male Wistar rats (e.g., weight 300-310 g).
-
Induction: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Disease Development: Allow for the development of pulmonary hypertension over a period of 14-21 days. Onset of disease can be monitored via echocardiography.
-
Treatment Administration:
-
This compound Group: Administer this compound at the desired dose and route (e.g., intraperitoneal injection, oral gavage, or infusion). A previously studied dose for a PDE5 inhibitor in a rat model of right ventricular failure involved daily oral gavage.[6]
-
Control Group: Administer vehicle via the same route.
-
-
Endpoint Analysis: After the treatment period (e.g., 14 days), perform terminal experiments to measure:
-
Right Ventricular Systolic Pressure (RVSP) via right heart catheterization.
-
Echocardiographic parameters (e.g., RV wall thickness, pulmonary artery diameter).
-
Heart and lung tissue collection for morphometric and histological analysis (e.g., vessel wall thickness, fibrosis).
-
Protocol 2: Acute Hypoxic Pulmonary Hypertension in Rats[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Instrumentation: Anesthetize, mechanically ventilate, and instrument rats for the measurement of mean systemic arterial pressure, pulmonary arterial pressure, and cardiac output.
-
Hypoxic Challenge: Induce acute hypoxia by reducing the fraction of inspired oxygen (FIO2) to 0.17 for 5 minutes.
-
Treatment Administration:
-
This compound Group: Administer a 3 mg/kg bolus of this compound followed by a continuous infusion of 0.3 mg/kg/min.
-
Control Group: Administer vehicle.
-
Combination Group: Administer this compound as above, combined with inhaled nitric oxide (e.g., 40 ppm).
-
-
Endpoint Analysis: Continuously measure hemodynamic parameters during the hypoxic challenge to assess the attenuation of the pulmonary hypertensive response.
Application II: Systemic Hypertension
This compound can induce vasodilation in both resistance and capacitance vessels, leading to a reduction in systemic blood pressure.[7] Its effects have been studied in models such as the spontaneously hypertensive rat (SHR).
Quantitative Data
Table 3: Hemodynamic Effects of this compound Infusion in Intact, Anesthetized Rats[7]
| Dose (mg/kg/min) | Mean Arterial Pressure | Arterial Resistance | Cardiac Output | Heart Rate |
| 1.5 | ↓ | ↓ | No change | ↑ |
| 3.0 | ↓ (dose-dependent) | ↓ (dose-dependent) | No change | ↑ |
Note: In ganglion-blocked rats, this compound also reduced venous resistance and increased cardiac output.[7]
Table 4: this compound Effects on Renin Secretion in Anesthetized Rats[8] Dose: 20 mg/kg intraperitoneally.
| Parameter | Before this compound (Mean ± SEM) | After this compound (Mean ± SEM) |
| Renin Secretion Rate (ng Ang1/hr/min) | 2.95 ± 1.74 | 17.62 ± 5.46 (6-fold increase) |
| Renal cGMP Excretion (pmol/min) | 12.75 ± 1.57 | 18.67 ± 1.87 |
| Blood Pressure (mmHg) | 102 ± 2 | 98 ± 2 (No significant change) |
| Renal Blood Flow (ml/min/gkw) | 5.57 ± 0.38 | 5.77 ± 0.41 (No significant change) |
Protocol
Protocol 3: Assessing Blood Pressure in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., 20-30 weeks old).[9][10] Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Blood Pressure Measurement: Use telemetry or tail-cuff plethysmography to obtain baseline systolic and diastolic blood pressure readings.
-
Treatment Administration:
-
This compound Group: Administer this compound at the desired dose. For acute studies, intravenous infusion (e.g., 1.5-3.0 mg/kg/min) can be used.[7] For longer-term studies, oral gavage or inclusion in drinking water may be considered.
-
Control Group: Administer vehicle.
-
-
Endpoint Analysis: Monitor blood pressure continuously (telemetry) or at fixed time points (tail-cuff) after administration to determine the magnitude and duration of the hypotensive effect.
Application III: Myocardial Ischemia and Remodeling
By modulating cGMP pathways, PDE5 inhibitors like this compound can influence cardiac function and remodeling post-injury.[11][12] Studies suggest a protective role against ischemia-reperfusion injury and adverse ventricular remodeling.[13][14]
Quantitative Data
Table 5: Effect of this compound on Overdrive Pacing-Induced Myocardial Ischemia in Rabbits[14]
| Parameter | Effect of this compound |
| Intracavital ST-segment elevation | ↓ (Decreased) |
| VOP-induced QT reduction | Attenuated |
| VOP-induced LVEDP increase | Attenuated |
Protocols
Protocol 4: Myocardial Infarction (Ligation Model) in Mice[15][16]
-
Animal Model: Male C57BL/6 or Kunming mice (e.g., 24-30 g).
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane) and provide mechanical ventilation.[16][17]
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a fine suture (e.g., 8-0 nylon) to induce myocardial infarction.[15][16]
-
Close the chest in layers.
-
-
Treatment Administration:
-
This compound Group: Begin treatment at a specified time post-ligation (e.g., 2 hours post-MI)[18]. Administration can be via intraperitoneal injection, osmotic minipump, or oral gavage depending on the study duration. A dose of 10-20 mg/kg was used in a rat renal ischemia model.[13]
-
Sham Group: Undergo the same surgical procedure without LAD ligation.
-
MI + Vehicle Group: Receive vehicle treatment after LAD ligation.
-
-
Endpoint Analysis (e.g., at 4 weeks):
-
Cardiac Function: Assess left ventricular ejection fraction (LVEF) and fractional shortening using echocardiography.
-
Infarct Size: Perfuse the heart and stain with triphenyltetrazolium chloride (TTC) for viable tissue or use histological staining (e.g., Masson's trichrome) on fixed sections to quantify the fibrotic scar area.[15]
-
Molecular Analysis: Perform Western blotting or qPCR on ventricular tissue to assess markers of hypertrophy, fibrosis, and cGMP signaling.
-
Protocol 5: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay[19][20]
-
Cell Culture: Culture vascular smooth muscle cells (e.g., from rat or human aorta) in appropriate media.
-
Growth Arrest: Synchronize cells by serum-starving for 24-48 hours.
-
Stimulation and Treatment:
-
Stimulate proliferation with a mitogen (e.g., platelet-derived growth factor (PDGF) or 10% fetal bovine serum).
-
Concurrently, treat cells with varying concentrations of this compound or vehicle control.
-
-
Proliferation Assessment: After 24-48 hours, quantify cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Add tritiated [³H]-thymidine to the media for the final hours of incubation and measure its incorporation into DNA using a scintillation counter.[20]
-
WST-1/MTS Assay: Use a colorimetric assay to measure metabolically active cells.[19]
-
Immunofluorescence: Stain for proliferation markers like Ki-67 or phosphohistone H3 (PHH3) and count positive cells.[19]
-
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The cGMP phosphodiesterase inhibitor this compound enhances the effect of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined therapy with this compound and inhaled nitric oxide abolishes hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of sildenafil on right ventricular remodeling in a rat model of monocrotaline-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a type V phosphodiesterase inhibitor, dilates capacitance vessels in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Studies on the role of vasopressin in blood pressure control of spontaneously hypertensive rats with established hypertension (SHR, stroke-prone strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin in the rat with spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ventricular phosphodiesterase 5 expression is increased in patients with advanced heart failure and contributes to adverse ventricular remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the Phosphodiesterase-5 Inhibitor this compound on Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, cicletanine, and verapamil attenuate overdrive pacing-induced myocardial ischemia in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]
- 17. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Prevents Heart Failure After Heart Attacks in Mice, Study Finds [cedars-sinai.org]
- 19. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zaprinast in Retinal Photoreceptor Studies
Application Notes
Zaprinast is a valuable pharmacological tool for researchers studying retinal photoreceptor function and disease. It is a cGMP-specific phosphodiesterase (PDE) inhibitor, demonstrating notable selectivity for PDE6, the key enzyme in the phototransduction cascade of rod and cone photoreceptors.[1][2][3] Its ability to modulate intracellular cGMP levels makes it indispensable for a variety of applications, from basic physiological investigations to the development of disease models.
Mechanism of Action in Photoreceptors
In the dark, photoreceptors maintain a relatively high level of intracellular cGMP, which binds to and keeps cGMP-gated (CNG) cation channels open.[4] This influx of Na⁺ and Ca²⁺ results in a depolarized resting membrane potential and tonic glutamate release at the synaptic terminal. The visual cascade, initiated by light absorption, leads to the activation of PDE6, which rapidly hydrolyzes cGMP.[5] The subsequent drop in cGMP concentration closes the CNG channels, hyperpolarizing the cell and reducing glutamate release, thereby signaling the detection of light.
This compound's primary mechanism is the competitive inhibition of PDE6.[1][6] By blocking PDE6 activity, this compound prevents the breakdown of cGMP, leading to its accumulation within the photoreceptor.[7] This artificially elevates cGMP levels, mimicking a state of constant darkness or causing supraphysiological concentrations, which holds the CNG channels open and depolarizes the cell.[1]
Primary Research Applications
-
Probing the Phototransduction Cascade: By acutely applying this compound during electrophysiological recordings, researchers can clamp the PDE6 activity. This allows for the study of other components of the cGMP cascade, such as the activity of guanylate cyclase (GC), the enzyme responsible for cGMP synthesis.[8] The resulting change in the photoreceptor's dark current provides a direct readout of the interplay between cGMP synthesis and degradation.[8]
-
Modeling Retinal Degeneration: Many forms of inherited retinal degeneration, such as Retinitis Pigmentosa (RP), are caused by mutations in the PDE6 genes. These mutations lead to chronically elevated cGMP levels, causing photoreceptor stress and eventual apoptotic cell death. Applying this compound to retinal explant cultures pharmacologically mimics this condition, providing a robust ex vivo model to study the downstream pathological events.[7] This model is instrumental in investigating the roles of oxidative stress, inflammation, and various cell death pathways (e.g., caspase-3, PARP activation) in photoreceptor demise.[9]
-
Investigating Neuroinflammation and Oxidative Stress: The this compound-induced degeneration model has been used to demonstrate the link between high cGMP levels, oxidative damage, and the release of inflammatory mediators like TNF-α and IL-6 in the retina. This allows for the screening and evaluation of potential neuroprotective and anti-inflammatory therapeutic agents.[4][10]
Important Considerations and Off-Target Effects
While this compound is a powerful tool, it is crucial to be aware of its limitations. In intact rod outer segments, its potency is lower than on the purified PDE6 enzyme due to high enzyme concentration and competition with the inhibitory gamma-subunit of PDE6.[1][2][6]
Furthermore, at higher concentrations (e.g., >100 µM), this compound has been shown to have significant off-target effects. It is a potent inhibitor of the mitochondrial pyruvate carrier (MPC), which can profoundly alter retinal metabolism, leading to a massive decrease in glutamate and an increase in aspartate, independent of its effects on PDE6.[11][12][13] Researchers studying metabolic pathways must consider this confounding factor when interpreting their results.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Parameter | Target Enzyme | Value | Species/Source | Reference |
| IC₅₀ | PDE6 | 0.15 µM | Not Specified | [14] |
| PDE5 | 0.5 - 0.76 µM | Not Specified | [14] | |
| Kᵢ | Rod PDE6 | 30 nM | Bovine | [15] |
| Cone PDE6 | 32 nM | Bovine | [15] | |
| PDE5 | 130 nM | Bovine | [15] | |
| Selectivity | PDE6 over PDE5 | ~10-fold | Bovine | [2][3] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: this compound Concentrations and Effects in Retinal Preparations
| Concentration | Retinal Preparation | Duration | Key Observed Effect(s) | Reference |
| 100 nM | Porcine Retinal Explants | 24 hours | Induction of photoreceptor degeneration (apoptosis), oxidative stress, and inflammation. | [7] |
| 100 nM | Hypoxic Porcine Retinal Explants | 24 hours | Increased cGMP content from 0.5 to 1.2 pmol/mg protein; prevented hypoxia-induced cell death. | [15] |
| 20-200 µM | Cultured Mouse Retina | 1-6 hours | Accumulation of cGMP; altered metabolite profile (↓glutamate, ↑aspartate) due to MPC inhibition. | [11] |
| 200 µM | Isolated Rat Retina (EFP) | < 3 minutes | Peak enhancement of dark-adapted extracellular field potential (344%). | [16] |
| 200 µM | Isolated Bass Cone (Electrophysiology) | Acute | Increased inward holding current; enabled calculation of cGMP synthesis rate (4.89 µM/s). | [8] |
Visualizations: Pathways and Workflows
Caption: cGMP signaling in photoreceptors and the site of this compound action.
Caption: this compound-induced photoreceptor degeneration pathway.
Caption: Workflow for retinal explant degeneration assay using this compound.
Experimental Protocols
Protocol 1: Induction of Retinal Degeneration in Porcine Retinal Explants
This protocol is adapted from studies using this compound to model photoreceptor degeneration ex vivo.[7][9]
1. Materials and Reagents:
-
Fresh porcine eyes (e.g., from 3-7 month old pigs), obtained from a local abattoir and transported on ice.[7]
-
Dissection buffer (e.g., sterile PBS or Ames' medium).
-
Culture medium: Neurobasal-A medium supplemented with L-glutamine, antibiotics (penicillin/streptomycin), and B27 supplement.
-
This compound (Sigma-Aldrich or equivalent).
-
Dimethyl sulfoxide (DMSO, sterile).
-
Porous culture membrane inserts (e.g., Millicell-CM).
-
6-well culture plates.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Sucrose solutions (10%, 20%, 30% in PBS) for cryoprotection.
-
OCT embedding medium.
2. Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. For a final concentration of 100 nM, a 100 µM stock is convenient. Store at -20°C. All dissection procedures should be performed under sterile conditions in a laminar flow hood.
-
Dissection:
-
Enucleate fresh porcine eyes and clean away excess tissue.
-
Make a circumferential incision posterior to the ora serrata.
-
Remove the anterior segment and the vitreous humor carefully.
-
Gently peel the neuroretina from the retinal pigment epithelium (RPE).
-
Transfer the isolated neuroretina to a dish with fresh dissection buffer.
-
-
Explant Culture:
-
Cut the neuroretina into approximately 5x5 mm square explants.
-
Place a porous membrane insert into each well of a 6-well plate.
-
Carefully place one retinal explant onto each membrane, photoreceptor-side up.
-
Add culture medium to the well until the medium just reaches the surface of the membrane, ensuring the tissue is fed from below but not submerged.
-
-
Treatment:
-
Prepare treatment media. For a 100 nM this compound condition, dilute the stock solution 1:1000 into the culture medium.[7]
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Replace the initial medium with the treatment or control media.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.[7]
-
-
Harvesting and Processing:
-
After incubation, remove the media and gently wash the explants with PBS.
-
Fix the explants in 4% PFA for 45-60 minutes at room temperature.
-
Wash again with PBS.
-
Cryoprotect by sequential immersion in 10%, 20%, and 30% sucrose solutions until the tissue sinks.
-
Embed the tissue in OCT compound and freeze for cryosectioning.
-
-
Analysis:
-
Cut 10-14 µm sections using a cryostat.
-
Perform TUNEL staining to detect apoptotic cells.
-
Perform immunohistochemistry for markers of cell death (e.g., cleaved Caspase-3), gliosis (GFAP), and other proteins of interest.[7][9]
-
Quantify positive cells or fluorescence intensity using microscopy and image analysis software.
-
Protocol 2: Analysis of Metabolic Changes in Cultured Mouse Retina
This protocol is based on studies investigating the off-target effects of this compound on retinal metabolism.[11]
1. Materials and Reagents:
-
Adult mice (e.g., C57BL/6J).
-
Culture medium (e.g., Ames' medium or DMEM) containing 5 mM glucose.
-
This compound and DMSO.
-
6-well culture plates.
-
Methanol, Chloroform, and Water (for metabolite extraction).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
2. Procedure:
-
Retina Isolation: Euthanize mice according to approved institutional protocols. Immediately enucleate the eyes and isolate the retinas in culture medium.
-
Culture and Treatment:
-
Place individual retinas into wells of a 6-well plate containing pre-warmed culture medium.
-
Add this compound to the desired final concentration (e.g., 200 µM) or an equivalent volume of DMSO for controls.[11]
-
Incubate for a defined period (e.g., 1 hour) at 37°C in a humidified 5% CO₂ incubator.[11]
-
-
Metabolite Extraction:
-
After incubation, quickly remove the retina from the medium and snap-freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold methanol/water solution.
-
Perform a chloroform/methanol/water extraction to separate polar metabolites from lipids and proteins.
-
Collect the aqueous (polar) phase containing the metabolites.
-
-
Analysis:
-
Dry the extracted metabolite samples under vacuum.
-
Derivatize the samples to make them volatile for GC analysis.
-
Analyze the samples using GC-MS to identify and quantify different metabolites (e.g., glutamate, aspartate, pyruvate).[11]
-
Normalize metabolite levels to a tissue weight or protein content standard. Compare the metabolite profiles of this compound-treated retinas to controls.[11]
-
Protocol 3: Electrophysiological Recording from Single Photoreceptors
This protocol describes a general approach for measuring the effect of this compound on photoreceptor dark current using voltage-clamp techniques.[8]
1. Materials and Reagents:
-
Retina from an animal with large photoreceptors (e.g., salamander, bass).
-
Ringer's solution appropriate for the species.
-
This compound and DMSO.
-
Suction electrode recording setup with perfusion system.
-
Amplifier, digitizer, and data acquisition software.
2. Procedure:
-
Tissue Preparation: Dark-adapt the animal before euthanasia. Dissect the retina under dim red light and separate it into small pieces. Mechanically dissociate photoreceptors by gently triturating a piece of retina in Ringer's solution.
-
Recording Setup:
-
Transfer the cell suspension to the recording chamber on the stage of an inverted microscope equipped with infrared optics.
-
Identify a healthy-looking photoreceptor (e.g., with a distinct inner and outer segment).
-
-
Electrophysiology:
-
Using a suction electrode, draw the outer segment of a single cone into the pipette to record the membrane current under voltage-clamp (e.g., holding potential of -40 mV).[8]
-
Establish a stable baseline recording of the dark current.
-
-
This compound Application:
-
Using a gravity-fed perfusion system, rapidly switch the bathing solution from the control Ringer's to a Ringer's solution containing the desired concentration of this compound (e.g., 200 µM).[8]
-
-
Data Acquisition and Analysis:
-
Record the change in the holding current upon application of this compound. Inhibition of PDE6 will cause an increase in the inward dark current as cGMP levels rise.[8]
-
The initial rate of change of the current can be used to calculate the rate of cGMP synthesis in the dark.[8]
-
After recording the effect, perfuse with control Ringer's to test for reversibility.
-
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanisms underlying inherited photoreceptor degeneration as targets for therapeutic intervention [frontiersin.org]
- 5. Cyclic Nucleotide-gated Ion Channels in Rod Photoreceptors Are Protected from Retinoid Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and selectivity of phosphodiesterase-targeted drugs in inhibiting photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infliximab reduces this compound-induced retinal degeneration in cultures of porcine retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase inhibition induces retinal degeneration, oxidative stress and inflammation in cone-enriched cultures of porcine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Infliximab reduces this compound-induced retinal degeneration in cultures of porcine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of mitochondrial pyruvate transport by this compound causes massive accumulation of aspartate at the expense of glutamate in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cGMP-Phosphodiesterase Inhibition Prevents Hypoxia-Induced Cell Death Activation in Porcine Retinal Explants | PLOS One [journals.plos.org]
- 16. Light-adaptation attenuates the effects of phosphodiesterase blackade by this compound in the isolated rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zaprinast in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zaprinast, a phosphodiesterase 5 (PDE5) inhibitor, in various experimental models of ischemia-reperfusion (I/R) injury. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes to facilitate research into the therapeutic potential of this compound in mitigating I/R-induced tissue damage.
Mechanism of Action
This compound exerts its protective effects primarily through the inhibition of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP. This increase in cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. The culmination of this signaling cascade is vasodilation, reduced platelet aggregation, and decreased inflammation and apoptosis, all of which are crucial in protecting tissues from the detrimental effects of ischemia-reperfusion.[1][2][3]
References
Zaprinast: A Tool Compound for Interrogating cGMP-Mediated Vasodilation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zaprinast is a valuable pharmacological tool for investigating the cyclic guanosine monophosphate (cGMP) signaling pathway, particularly in the context of vasodilation. As a phosphodiesterase (PDE) inhibitor, this compound elevates intracellular cGMP levels by preventing its degradation, thereby potentiating the effects of endogenous vasodilators like nitric oxide (NO). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in the study of cGMP-mediated vascular responses.
Mechanism of Action
This compound exerts its effects by inhibiting cGMP-specific phosphodiesterases, primarily PDE5, but also showing activity against PDE6, PDE9, and PDE11.[1] In vascular smooth muscle cells, the binding of NO to soluble guanylyl cyclase (sGC) stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[2] This increase in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[3][4] The key outcomes of PKG activation include a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.[5][6] By inhibiting the enzymatic breakdown of cGMP by PDEs, this compound sustains and amplifies this signaling cascade.[3]
Applications in Research
-
Studying the NO-cGMP Pathway: this compound is instrumental in elucidating the role of cGMP in mediating the vasodilatory effects of NO and other agents that stimulate sGC.
-
Investigating PDE5 Function: As a PDE5 inhibitor, it serves as a reference compound in studies of PDE5 regulation and the development of novel, more selective inhibitors.
-
Potentiating Vasodilation: this compound can be used to enhance the vasodilatory responses to NO donors (e.g., sodium nitroprusside) or endothelium-dependent vasodilators (e.g., acetylcholine), which is particularly useful in experimental models of endothelial dysfunction.[7]
-
Pulmonary Hypertension Research: Due to its vasodilatory effects in the pulmonary circulation, this compound has been used in animal models to study potential therapeutic strategies for pulmonary hypertension.[1][2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's inhibitory potency against various PDEs and its effects on vascular function.
Table 1: Inhibitory Potency (IC50) of this compound against Phosphodiesterase Subtypes
| PDE Subtype | IC50 (µM) | Reference(s) |
| PDE5 | 0.76 | [1] |
| PDE6 | 0.15 | [1] |
| PDE9 | 29.0 | [1] |
| PDE11 | 12.0 | [1] |
Table 2: Effects of this compound on Vascular Function and cGMP Levels
| Experimental Model | Parameter Measured | Effect of this compound | Reference(s) |
| Isolated lamb pulmonary arteries | Relaxation to sodium nitroprusside | Pretreatment with 3 x 10-5 M this compound restored relaxation to levels observed in control arteries. | [7] |
| Intact newborn lambs with pulmonary hypertension | Pulmonary vascular resistance | Combined therapy of this compound infusion (0.05 mg/kg/min) and inhaled NO (6 ppm) decreased pulmonary vascular resistance by 64 ± 7%. | [7] |
| Isolated rat pulmonary and thoracic aorta rings | Aortic relaxation | This compound caused significantly less aortic relaxation compared to milrinone (50.12% ± 3.36% vs. 91.03% ± 2.97%). | [2] |
| Conscious, spontaneously hypertensive rats (in vivo) | Plasma and aortic cGMP levels | This compound dose-dependently increased plasma and aortic cGMP levels at 10, 18, and 30 mg/kg (i.v.). | [8] |
| Anesthetized rats (in vivo) | Mean arterial pressure | This compound (1.5, 3.0 mg/kg/min) and sodium nitroprusside (8.0, 64.0 µg/kg/min) dose-dependently reduced mean arterial pressure. | [9] |
| Isolated porcine coronary arterial rings | Vasorelaxation to nitrovasodilators | Pretreatment with 1 µM this compound enhanced vasorelaxation to nitroglycerin and nitroprusside 7- and 2-fold, respectively, in tolerant rings. |
Mandatory Visualizations
Caption: cGMP-mediated vasodilation signaling pathway.
References
- 1. cdn.adinstruments.com [cdn.adinstruments.com]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. support.harvardapparatus.com [support.harvardapparatus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. reprocell.com [reprocell.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Zaprinast in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Zaprinast, a phosphodiesterase 5 (PDE5) inhibitor, in rodent behavioral research. This document outlines the relevant signaling pathways, experimental protocols for intraperitoneal (I.P.) injection, and summaries of reported behavioral effects.
Introduction
This compound is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase 5 (PDE5), with additional inhibitory activity against PDE1, PDE6, PDE9, and PDE11. By preventing the degradation of cGMP, this compound enhances signaling through the nitric oxide (NO)/cGMP pathway. This pathway is a critical regulator of numerous physiological processes, including vasodilation and neuronal function. In neuroscience research, this compound is a valuable tool for investigating the role of cGMP signaling in various behaviors, including sexual behavior and memory.
Mechanism of Action: The NO/cGMP Signaling Pathway
The primary mechanism of action for this compound involves the potentiation of the nitric oxide (NO)/cGMP signaling cascade. In this pathway, nitric oxide synthase (NOS) produces NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases. This compound's inhibition of PDE5 leads to an accumulation of cGMP, thereby amplifying the downstream effects of this pathway.
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported effects of intraperitoneally administered this compound in various rodent behavioral paradigms.
Table 1: Effects of this compound on Sexual Behavior in Female Rats
| Behavioral Paradigm | Species/Strain | Dose (mg/kg, I.P.) | Key Findings | Reference |
| Paced Mating | Long-Evans Rats | 1.5 - 6 | Dose-dependent increase in contact-return latency following ejaculation. No significant effect on preference for a male partner. Reduced locomotor activity was observed. | [1] |
| Paced Mating | Rats (with mPOA lesions) | 3 | Lengthened contact-return latency in sham-lesioned rats, but no effect in rats with medial preoptic area (mPOA) lesions. | [2] |
Table 2: Effects of this compound on Learning and Memory in Rodents
| Behavioral Paradigm | Species/Strain | Dose (mg/kg, I.P.) | Key Findings | Reference |
| Morris Water Maze | Rats | 10 | Impaired spatial memory retention. | [3][4] |
| Novel Object Recognition | BALB/c Mice | 10 | Significantly increased the ratio index, indicating enhanced visual memory. | [5][6] |
| Social Transmission of Food Preference | BALB/c Mice | 10 | Significantly increased preference for the cued food, indicating enhanced olfactory memory. | [5][6] |
Table 3: Effects of this compound on Locomotor Activity
| Behavioral Paradigm | Species/Strain | Dose (mg/kg, I.P.) | Key Findings | Reference |
| Open Field Test | BALB/c Mice | 3 and 10 | No significant effect on total distance moved, speed, or time in the center zone. | [5][6] |
| Partner Preference Test | Long-Evans Rats | 3 | Reduced locomotor activity. |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Injection of this compound
This protocol provides a general guideline for the preparation and administration of this compound. Specific concentrations and volumes should be optimized based on the experimental design and animal weight.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline; or 25% Dimethyl sulfoxide in saline)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% Ethanol
Procedure:
-
This compound Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution. A common vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another reported vehicle is 25% DMSO in saline.
-
Dissolve the this compound powder in the vehicle by vortexing until fully dissolved. The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 5-10 mL/kg).
-
-
Animal Preparation:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the rodent. For a two-person technique, one person restrains the animal while the other injects. For a one-person technique, scruff the mouse or securely hold the rat.
-
-
Intraperitoneal Injection:
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Caption: Workflow for Intraperitoneal Injection of this compound.
Protocol 2: Paced Mating Behavior in Female Rats
This protocol is adapted from studies investigating the effects of this compound on female sexual behavior.[7][8]
Apparatus:
-
A rectangular testing arena with a partition that allows the female to escape from the male. The partition should have small openings at the bottom for the female to pass through but not the larger male.
Procedure:
-
Hormone Priming: Ovariectomized female rats are typically primed with estradiol benzoate followed by progesterone to induce sexual receptivity.
-
Habituation: Acclimate the female to the testing arena for a set period before introducing the male.
-
Testing:
-
Administer this compound (1.5-6 mg/kg, I.P.) or vehicle 20-30 minutes before the test.
-
Introduce a sexually experienced male rat into the larger compartment of the arena.
-
Place the female in the smaller compartment.
-
Remove the partition to allow interaction.
-
Record the following behaviors:
-
Contact-return latency: The time from a mount, intromission, or ejaculation until the female returns to the male's compartment.
-
Lordosis quotient: The proportion of male mounts that elicit a lordosis posture.
-
Proceptive behaviors: Hopping, darting, and ear wiggling.
-
-
-
Data Analysis: Compare the behavioral measures between the this compound-treated and vehicle-treated groups.
Protocol 3: Novel Object Recognition (NOR) in Mice
This protocol is a standard method for assessing recognition memory.[5][6]
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects that are novel to the mice. The objects should be heavy enough that the mice cannot move them.
Procedure:
-
Habituation:
-
On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Administer this compound (10 mg/kg, I.P.) or vehicle 30 minutes before the training phase.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (novel and familiar).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) or ratio index (RI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
Application to Anxiety and Depression Models
To date, there is a limited body of published research specifically investigating the effects of intraperitoneal this compound in established rodent models of anxiety (e.g., Elevated Plus Maze, Light-Dark Box) and depression (e.g., Forced Swim Test, Tail Suspension Test). While the NO/cGMP pathway is implicated in the neurobiology of these disorders, further studies are required to elucidate the specific behavioral effects of this compound in these paradigms. Researchers are encouraged to explore this area to expand our understanding of the therapeutic potential of PDE5 inhibitors in mood and anxiety disorders.
Conclusion
This compound is a versatile pharmacological tool for probing the role of the NO/cGMP signaling pathway in rodent behavior. The protocols and data presented here provide a foundation for designing and implementing studies to investigate its effects on sexual behavior, learning, and memory. Future research is warranted to explore its potential impact on other behavioral domains, such as anxiety and depression. As with any behavioral study, careful attention to experimental design, including appropriate controls and randomization, is crucial for obtaining reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. queensu.ca [queensu.ca]
- 3. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and Rolipram on Olfactory and Visual Memory in the Social Transmission of Food Preference and Novel Object Recognition Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Being friendly: paced mating for the study of physiological, behavioral, and neuroplastic changes induced by sexual behavior in females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paced mating behavior in the naturally cycling and the hormone-treated female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Zaprinast for Neuroinflammation Studies in Microglial Cell Cultures
References
- 1. This compound, an inhibitor of cGMP-selective phosphodiesterases, enhances the secretion of TNF-alpha and IL-1beta and the expression of iNOS and MHC class II molecules in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial NLRP3 Inflammasome Induces Excitatory Synaptic Loss Through IL-1β-Enriched Microvesicle Release: Implications for Sepsis-Associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Zaprinast solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Zaprinast in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cGMP-specific phosphodiesterase (PDE) inhibitor, selective for PDE5, PDE6, PDE9, and PDE11. It was a precursor to sildenafil (Viagra) and is widely used in research to study the cGMP signaling pathway.[1][2]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 37762-06-4 | [3][4][5] |
| Molecular Formula | C₁₃H₁₃N₅O₂ | [3][4][5] |
| Molecular Weight | 271.28 g/mol | [4] |
| Appearance | White to yellow-orange crystalline solid | [6] |
| pKa | 6.92 ± 0.20 (Predicted) | [6] |
| Melting Point | 237-238°C (decomposes) | [6] |
Q2: What is the solubility of this compound in common solvents?
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and DMF.[7]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL to 25 mM | [3][4][8] |
| DMF | ~20 mg/mL | [3][8] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3][7] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.11 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [7] |
Q3: How stable is this compound in solution?
This compound as a solid is stable for at least 4 years when stored at -20°C.[3][7] However, aqueous solutions of this compound are not stable and it is recommended not to store them for more than one day.[7][8] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my aqueous buffer.
-
Cause A: Low intrinsic solubility. this compound has poor solubility in aqueous solutions.
-
Cause B: Incorrect pH. The pH of the aqueous solution can significantly impact the solubility of compounds with ionizable groups. This compound has a predicted pKa of 6.92.[6]
-
Solution: Adjusting the pH of your buffer may improve solubility. Since the pKa is close to neutral, solubility might be enhanced in slightly acidic or basic conditions, depending on the final desired experimental pH. It is crucial to verify that any pH adjustment does not negatively impact your experimental system.
-
Issue 2: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture media.
-
Cause A: Exceeding the solubility limit. The final concentration of this compound in your aqueous solution may be too high, causing it to precipitate.
-
Cause B: High percentage of organic solvent. While a small amount of DMSO is often tolerated by cells, a high concentration can be toxic and can also cause the compound to precipitate when diluted into an aqueous medium.[10]
-
Solution: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%. Prepare a more concentrated stock solution in DMSO so that a smaller volume needs to be added to your aqueous solution.
-
-
Cause C: Interaction with media components. Components in complex media, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.[11][12]
-
Solution: Try pre-warming the cell culture media before adding the this compound stock solution.[13] In some cases, using a different type of cell culture medium or a simpler buffer for the initial experiments might be necessary.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 271.28 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol describes the preparation of a 100 µM working solution of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the cell culture medium. This creates a 1:100 dilution, resulting in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Use the working solution immediately. Do not store aqueous solutions of this compound.[7][8]
Visualizations
Signaling Pathway
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting cellular responses.
Experimental Workflow
Caption: Workflow for preparing this compound solutions for experimental use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, cGMP phosphodiesterase inhibitor (CAS 37762-06-4) | Abcam [abcam.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Cas 37762-06-4,this compound | lookchem [lookchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
How to minimize Zaprinast off-target effects on PDE6 and PDE9
Welcome to the technical support center for Zaprinast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on minimizing its off-target effects on phosphodiesterase 6 (PDE6) and phosphodiesterase 9 (PDE9).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its known off-targets?
This compound is a cGMP-specific phosphodiesterase (PDE) inhibitor. Its primary targets are PDE5 and PDE11. However, it also exhibits significant inhibitory activity against other PDE isoforms, most notably PDE6, and to a lesser extent, PDE9.[1] This cross-reactivity can lead to off-target effects in experimental systems. In fact, this compound is sometimes considered "PDE6-selective" due to its approximately 10-fold higher potency for PDE6 compared to PDE5.[2]
Q2: Why is it important to minimize this compound's off-target effects on PDE6 and PDE9?
PDE6 is a critical component of the phototransduction cascade in the retina. Inhibition of PDE6 can lead to visual disturbances.[3][4] For researchers investigating the role of PDE5 in non-visual systems, off-target inhibition of PDE6 can confound results and lead to misinterpretation of data. PDE9 is involved in various cellular processes, including in the brain, and its inhibition can also lead to unintended biological effects, complicating the study of PDE5-specific pathways.
Q3: What are the initial signs in my experiment that might suggest off-target effects of this compound?
Unexpected phenotypic changes in cellular or animal models that are inconsistent with the known function of your primary target (e.g., PDE5) are a key indicator. For instance, if you are studying cardiovascular effects and observe unexpected neurological or visual system responses, off-target effects should be considered. Another sign is a lack of correlation between the dose-response curve for your observed effect and the known IC50 of this compound for your primary target.
Q4: Are there alternative PDE5 inhibitors with better selectivity over PDE6 and PDE9?
Yes, several other PDE5 inhibitors have been developed with improved selectivity profiles. Sildenafil, for example, was developed from this compound and generally shows better selectivity for PDE5 over PDE6.[1] Tadalafil is another PDE5 inhibitor known for its high selectivity, particularly over PDE6.[2] When designing experiments, it is crucial to consult the selectivity profiles of different inhibitors to choose the most appropriate compound for your specific research question.
Troubleshooting Guide
Issue 1: High background signal or inconsistent results in my in vitro PDE inhibition assay.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound is soluble in DMSO and DMF.[1] Ensure that the final concentration of the solvent in your assay buffer is low (typically <1%) and consistent across all wells to avoid precipitation. Prepare fresh dilutions of this compound for each experiment.
-
-
Possible Cause 2: Interference with Assay Components.
-
Solution: Some compounds can interfere with the detection method of the assay (e.g., fluorescence or luminescence). Run a control experiment with the assay components and this compound in the absence of the PDE enzyme to check for any direct interference.
-
-
Possible Cause 3: Enzyme Instability.
-
Solution: Ensure that the PDE enzymes are stored correctly and handled on ice. Avoid repeated freeze-thaw cycles. Include a positive control (a known inhibitor for each PDE isoform) and a negative control (vehicle only) in every assay plate to monitor enzyme activity and assay performance.
-
Issue 2: Observed cellular or physiological effects do not correlate with PDE5 inhibition.
-
Possible Cause 1: Off-target effects on PDE6 or PDE9.
-
Solution: Counter-Screening. Perform counter-screening assays using purified PDE6 and PDE9 enzymes to determine the IC50 of this compound for these off-targets under your specific experimental conditions. This will allow you to establish a therapeutic window where PDE5 is inhibited with minimal effect on PDE6 and PDE9.
-
Solution: Use a More Selective Inhibitor. Consider using an alternative, more selective PDE5 inhibitor, such as Tadalafil, and see if the observed effect persists. This can help to confirm whether the effect is genuinely mediated by PDE5.
-
-
Possible Cause 2: Activation of other signaling pathways.
-
Solution: Be aware that this compound has been reported to activate GPR35, a G protein-coupled receptor.[1] Investigate whether your experimental system expresses GPR35 and if the observed effects could be mediated through this alternative pathway.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against various Phosphodiesterase Isoforms
| PDE Isoform | IC50 (µM) | Ki (µM) | Reference(s) |
| PDE1 | 47 | - | [5] |
| PDE3 | 250 | - | [5] |
| PDE4 | 100 | - | [5] |
| PDE5 | 0.23 - 0.76 | - | [1][5] |
| PDE6 | 0.15 | - | [1] |
| PDE9 | Weakly inhibits | - | [1] |
| PDE10 | Weakly inhibits | - | [1] |
| PDE11 | Weakly inhibits | - | [1] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against different PDE isoforms. Specific conditions may need to be optimized for each enzyme.
Materials:
-
Purified recombinant human PDE5, PDE6, and PDE9 enzymes.
-
This compound.
-
cGMP (substrate for PDE5, PDE6, and PDE9).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2).
-
DMSO (for dissolving this compound).
-
A detection system (e.g., PDE-Glo™ Phosphodiesterase Assay from Promega, or a spectrophotometric method).
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells.
-
Assay Setup:
-
Add assay buffer to each well of a 96-well plate.
-
Add the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the purified PDE enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the cGMP substrate to all wells to start the enzymatic reaction. The final concentration of cGMP should be at or below the Km value for each respective PDE isoform to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time. The incubation time should be optimized to ensure that less than 30% of the substrate is consumed in the uninhibited control wells.
-
Detection: Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using your chosen detection system.
-
For PDE-Glo™ Assay: Follow the manufacturer's instructions to measure luminescence, which is inversely proportional to PDE activity.
-
For Spectrophotometric Assay: A coupled enzyme system can be used to convert GMP to a detectable product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: cGMP signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for assessing and mitigating this compound off-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Short Half-Life of Zaprinast in In Vivo Experiments
Welcome to the technical support center for researchers utilizing Zaprinast in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's short half-life, ensuring the successful design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo half-life of this compound?
While specific pharmacokinetic parameters for this compound are not extensively published, its in vivo activity profile suggests a short half-life. Studies in rats have shown that the physiological effects, such as increased cyclic guanosine monophosphate (cGMP) levels, are observed shortly after administration but return to baseline within 24 hours, indicating rapid clearance from the system.[1] For instance, after intravenous administration in rats, plasma and aortic cGMP levels show a dose-dependent increase, and after intraperitoneal injection, cyclic nucleotide levels peak around 30 minutes post-administration.[1][2]
Q2: What are the common administration routes and dosages for this compound in rats?
This compound has been successfully administered in rats via both intraperitoneal (IP) and intravenous (IV) routes.
-
Intraperitoneal (IP) Injection: Dosages typically range from 1.5 mg/kg to 30 mg/kg.[1][3]
-
Intravenous (IV) Infusion: Continuous infusion has been used at rates of 1.5 and 3.0 mg/kg/min.[4]
The choice of administration route and dosage depends on the specific experimental design and desired therapeutic window.
Q3: How can I prepare this compound for in vivo administration?
This compound is sparingly soluble in aqueous solutions. Common solvents for in vivo preparations include:
-
Dimethyl sulfoxide (DMSO): Often used as a vehicle for IP injections.
-
Aqueous solutions with solubilizing agents: For IV administration, this compound may require co-solvents or formulation into a solution suitable for injection.
It is crucial to prepare fresh solutions and consider the potential physiological effects of the chosen vehicle.
Troubleshooting Guide: Overcoming the Short Half-Life of this compound
The short in vivo half-life of this compound presents a significant challenge for experiments requiring sustained phosphodiesterase 5 and 6 (PDE5/6) inhibition. Below are strategies and considerations to mitigate this issue.
Experimental Design and Dosing Strategies
| Issue | Recommended Strategy | Experimental Considerations |
| Transient Pharmacological Effect | Implement a continuous infusion protocol for intravenous administration. | This approach maintains a steady-state plasma concentration of this compound, providing sustained target engagement. |
| Employ frequent, repeated intraperitoneal injections. | The dosing interval should be determined based on the desired level of PDE inhibition and the specific experimental timeline. | |
| Inconsistent Results | Ensure precise and consistent timing of drug administration relative to experimental measurements. | Due to its rapid onset and clearance, variations in timing can lead to significant differences in observed effects. |
| Include a vehicle control group to account for any effects of the solvent. | This is particularly important when using solvents like DMSO, which can have independent biological effects. |
Formulation and Delivery Strategies
While specific sustained-release formulations for this compound are not widely reported in the literature, researchers can explore established methods for extending the half-life of small molecules.
| Strategy | Description | Potential Advantages |
| Controlled-Release Formulations | Encapsulating this compound in biodegradable polymers or liposomes to create a depot for slow release after injection.[5] | Can provide sustained drug levels over an extended period with a single administration. |
| Prodrug Approach | Synthesizing a prodrug of this compound that is metabolized in vivo to the active compound at a controlled rate. | Can improve pharmacokinetic properties and target drug delivery. |
| Development of Analogs | Synthesizing novel analogs of this compound with modified chemical structures to improve metabolic stability and reduce clearance.[6] | Can lead to a new chemical entity with a more favorable pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats
This protocol is adapted from studies investigating the effects of this compound on spatial memory in rats.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles appropriate for rat IP injection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be minimized to avoid solvent-related effects.
-
-
Animal Handling and Injection:
-
Gently restrain the rat.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
The injection volume should be appropriate for the rat's body weight.
-
-
Post-Injection Monitoring:
-
Observe the animal for any adverse reactions.
-
Proceed with the experimental procedures at the predetermined time points post-injection (e.g., 30 minutes for peak effect).
-
Protocol 2: Intravenous (IV) Infusion of this compound in Anesthetized Rats
This protocol is based on studies examining the vascular effects of this compound.[4]
Materials:
-
This compound
-
Appropriate vehicle for IV administration (e.g., saline with a solubilizing agent)
-
Infusion pump
-
Catheters for venous access
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved protocol.
-
Surgically place a catheter into a suitable vein (e.g., femoral or jugular vein).
-
-
Preparation of Infusion Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration for infusion.
-
-
Infusion:
-
Connect the venous catheter to the infusion pump.
-
Administer this compound as a continuous infusion at the desired rate (e.g., 1.5 or 3.0 mg/kg/min).
-
-
Monitoring:
-
Continuously monitor physiological parameters as required by the experimental design.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for addressing its short half-life in vivo.
Caption: this compound inhibits PDE5/6, increasing cGMP levels and promoting physiological responses.
Caption: Workflow for addressing the short half-life of this compound in in vivo experiments.
References
- 1. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases cyclic GMP levels in plasma and in aortic tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Phosphodiesterase Type-5 Inhibitor, Alters Paced Mating Behavior in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a type V phosphodiesterase inhibitor, dilates capacitance vessels in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled released formulations | PPTX [slideshare.net]
- 6. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Zaprinast Technical Support Center: Overcoming Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Zaprinast in experimental settings. It addresses common issues related to experimental variability through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a widely used pharmacological tool primarily known as a phosphodiesterase (PDE) inhibitor. It competitively inhibits several PDE isozymes, leading to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP). Its main application is in studying the cGMP signaling pathway.
Q2: What is the PDE selectivity profile of this compound?
This compound exhibits selectivity for several PDE families. Its inhibitory activity is most potent against PDE5 and PDE6, with moderate activity against PDE9 and PDE11.[1]
Q3: What are the known off-target effects of this compound?
Beyond its action on PDEs, this compound has several well-documented off-target effects that can contribute to experimental variability. These include:
-
GPR35 Agonism: this compound is a potent agonist of the G protein-coupled receptor 35 (GPR35).[2][3]
-
Mitochondrial Pyruvate Carrier (MPC) Inhibition: It can inhibit the transport of pyruvate into the mitochondria, impacting cellular metabolism.[4][5][6][7]
-
Glutaminase Inhibition: this compound has been shown to inhibit the enzyme glutaminase, which is involved in glutamine metabolism.[2]
Q4: What is the solubility of this compound and how should I prepare stock solutions?
This compound has poor solubility in aqueous solutions, a common source of experimental variability.
-
Solvents: It is soluble in organic solvents like DMSO and DMF.[6]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO or DMF. For example, a 10 mM stock can be prepared by dissolving 2.713 mg of this compound (Molar Mass: 271.28 g/mol ) in 1 mL of DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q5: How do I prepare working solutions for my experiments?
-
In Vitro: For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental and control groups to minimize solvent effects.
-
In Vivo: For animal studies, a common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guides
Issue 1: High Variability in cGMP Measurement Assays
Question: I am using this compound to increase intracellular cGMP levels, but I am observing high variability between replicate experiments. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | Ensure accurate and consistent dilution of your this compound stock solution. Prepare fresh working solutions for each experiment. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions. Starve cells of serum for a defined period before the experiment to reduce baseline variability. |
| Assay Timing | Optimize the incubation time with this compound. Perform a time-course experiment to determine the peak cGMP response. |
| Off-Target Effects | Consider that changes in cellular metabolism due to MPC or glutaminase inhibition could indirectly affect cGMP signaling. Use the lowest effective concentration of this compound to minimize these effects. |
| cGMP Assay Protocol | Ensure consistent cell lysis and sample handling. Use a reliable and validated cGMP assay kit and follow the manufacturer's protocol precisely.[1] |
Issue 2: Inconsistent Dose-Response in Vasodilation Assays
Question: I am performing an in vitro vasodilation assay using isolated blood vessels, and the dose-response to this compound is not reproducible. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Due to its poor aqueous solubility, this compound may precipitate in the physiological salt solution (PSS). Visually inspect for precipitates. Prepare fresh dilutions from a concentrated stock for each dose. |
| Tissue Viability | Ensure the health of the isolated vessel segments. Check for a robust contractile response to a standard agonist (e.g., phenylephrine) before adding this compound. |
| Endothelial Function | The vasodilatory effect of this compound is often dependent on nitric oxide (NO) produced by the endothelium. Verify endothelial integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine. |
| Off-Target GPR35 Activation | GPR35 is expressed in some vascular tissues. Its activation by this compound could contribute to the observed vascular response, potentially confounding the results of PDE inhibition. |
Issue 3: Unexpected Cellular Phenotypes Unrelated to cGMP Signaling
Question: I am observing changes in cell metabolism and growth in my cell culture experiments with this compound that I cannot attribute to its effects on cGMP. What could be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Pyruvate Carrier (MPC) Inhibition | This compound's inhibition of the MPC can lead to a shift in cellular metabolism, including decreased mitochondrial respiration and changes in amino acid levels.[6][7] Measure key metabolic parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess metabolic changes. |
| Glutaminase Inhibition | Inhibition of glutaminase can affect cancer cell proliferation and sensitize them to other treatments.[2] If working with cancer cell lines, consider this off-target effect in your experimental interpretation. |
| GPR35 Agonism | Activation of GPR35 can trigger various downstream signaling pathways, including calcium mobilization, which could lead to a range of cellular responses depending on the cell type.[2][3] |
| Control Experiments | To dissect the on-target versus off-target effects, consider using a structurally different PDE5 inhibitor (e.g., sildenafil) as a comparison. Additionally, if your cell line expresses GPR35, you could use a GPR35 antagonist to block this off-target effect. |
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| Molar Mass | 271.28 g/mol | N/A |
| PDE5 IC50 | 0.76 µM | [1] |
| PDE6 IC50 | 0.15 µM | [1] |
| PDE9 IC50 | 29.0 µM | [1] |
| PDE11 IC50 | 12.0 µM | [1] |
| Rat GPR35 EC50 | 16 nM | [2] |
| Human GPR35 EC50 | 840 nM | [2] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the experiment, wash the cells with serum-free medium and then incubate with a broad-spectrum PDE inhibitor like IBMX (100 µM) for 30 minutes to prevent cGMP degradation.
-
This compound Treatment: Add this compound at the desired concentrations to the wells and incubate for the optimized duration (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using 0.1 M HCl or a lysis buffer provided with a cGMP assay kit.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
Protocol 2: In Vitro Vasodilation Assay
-
Tissue Preparation: Isolate aortic or other vascular rings and mount them in an organ bath containing a physiological salt solution (PSS) bubbled with 95% O2/5% CO2 at 37°C.
-
Pre-contraction: After an equilibration period, pre-contract the vascular rings with an agonist such as phenylephrine to a stable submaximal tension.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound in a cumulative manner to the organ bath, allowing the relaxation to stabilize at each concentration before adding the next.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve to determine the EC50.
Visualizations
References
- 1. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of GPR35 Signaling in Bone Marrow-Derived Cells Does Not Influence Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo interactions of nitrovasodilators and this compound, a cGMP-selective phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
Zaprinast Stock Solutions: A Technical Guide to Preparation and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and storing Zaprinast stock solutions. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations up to 100 mM.[1] Other organic solvents like dimethylformamide (DMF) and ethanol can also be used.[2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While solubility in DMSO is high, preparing a stock solution at a concentration of 10-30 mg/mL is a common practice.[3] For example, a 10 mM stock solution in DMSO is readily achievable.[1]
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -80°C.[3] This minimizes freeze-thaw cycles, which can degrade the compound. Storage at -20°C is also an option for shorter durations.[3]
Q4: How long can I store this compound stock solutions at -20°C and -80°C?
A4: Based on supplier recommendations, this compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for 6 months to a year at -80°C.[3] It is advisable to protect the solutions from light.[3]
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for more than one day.[2] this compound is sparingly soluble in aqueous buffers, and its stability is significantly lower compared to organic solvents.[2] If you need to prepare an aqueous solution for your experiment, it should be made fresh from a frozen stock in an organic solvent on the day of use.[2]
Q6: My this compound solution appears to have precipitated after thawing. What should I do?
A6: If you observe precipitation upon thawing, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. Sonication can also be recommended to aid dissolution.[3] To prevent precipitation, ensure the initial stock concentration is not oversaturated and that the solution is clear before the first freezing.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Primary Solvent | DMSO | [1][2][3] |
| Other Solvents | DMF, Ethanol | [2] |
| Solubility in DMSO | ~10-30 mg/mL | [2][3] |
| Solubility in DMF | ~20 mg/mL | [2] |
| Solubility in Ethanol | ~10 mg/mL | [2] |
| Long-Term Storage Temp. | -80°C | [3] |
| Short-Term Storage Temp. | -20°C | [3] |
| Stability at -20°C | Up to 1 month | [3] |
| Stability at -80°C | 6 months to 1 year | [3] |
| Aqueous Solution Storage | Not recommended (> 1 day) | [2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 271.28 g/mol ), weigh out 0.271 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution until the this compound is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into single-use, light-protected aliquots in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for common this compound stock solution issues.
References
Zaprinast & Mitochondrial Function: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to control for the off-target mitochondrial effects of Zaprinast during experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show reduced oxygen consumption after this compound treatment when using glucose or pyruvate as a substrate. Is this related to its PDE inhibition?
A: No, this is highly unlikely to be related to its phosphodiesterase (PDE) inhibitory activity. This observation is a hallmark of this compound's significant off-target effect: the potent inhibition of the Mitochondrial Pyruvate Carrier (MPC).[1][2] The MPC is responsible for transporting pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix. By blocking this carrier, this compound effectively starves the mitochondria of pyruvate-derived acetyl-CoA, which is needed to fuel the TCA cycle and subsequent oxygen consumption.[1][3] This effect is independent of its action on PDEs.[2][4]
Q2: How can I experimentally confirm that this compound is inhibiting the MPC in my system?
A: You can confirm MPC inhibition by measuring the oxygen consumption rate (OCR) using different mitochondrial substrates. An experiment using a Seahorse XF Analyzer or a similar respirometer with isolated mitochondria or permeabilized cells would be ideal.
-
Pyruvate-driven respiration: this compound will strongly inhibit OCR when pyruvate (plus a shuttling partner like malate) is the only substrate provided.[1][5]
-
Glutamate or Succinate-driven respiration: this compound will have no significant inhibitory effect on OCR when fueled by glutamate (which enters the TCA cycle downstream of pyruvate) or succinate (which directly fuels Complex II).[1][5]
Observing this substrate-specific inhibition is strong evidence for MPC blockade. See the detailed protocol in the "Experimental Protocols" section below.
Q3: What are the essential controls to differentiate between on-target (PDE) and off-target (MPC) effects of this compound?
A: A rigorous control strategy is crucial. The following compounds should be included in your experimental design to dissect the observed effects.
| Control Compound | Mechanism of Action | Purpose in Experiment |
| Vehicle (e.g., DMSO) | Solvent Control | Establishes the baseline cellular response.[1] |
| UK5099 | Specific MPC Inhibitor | Positive Control for Off-Target Effect. It should replicate the metabolic effects of this compound that are due to MPC inhibition (e.g., blocking pyruvate-driven respiration).[1][3] |
| Sildenafil / Tadalafil | Specific PDE5 Inhibitor | Positive Control for On-Target Effect. These compounds inhibit PDE5 to increase cGMP levels but do not potently inhibit the MPC. They can help isolate the effects of cGMP signaling on mitochondrial biogenesis or function.[6][7][8] |
| 8-Bromo-cGMP (8-Br-cGMP) | Cell-permeable cGMP analog | Directly activates cGMP signaling pathways, bypassing PDE inhibition entirely. This helps confirm if the observed effect is genuinely mediated by the cGMP pathway.[6] |
Q4: My metabolomics data shows a massive increase in aspartate and a sharp decrease in glutamate after this compound treatment. What is the mechanism?
A: This is a direct and predictable consequence of MPC inhibition.[1][2][4] When pyruvate cannot enter the mitochondria, the cell compensates to maintain the TCA cycle. It does this by converting glutamate to α-ketoglutarate to fuel the cycle. The carbon backbone for this process often comes from oxaloacetate, which is transaminated to form aspartate. This leads to a significant accumulation of aspartate at the expense of the glutamate pool.[1] This metabolic signature is nearly identical to that produced by other MPC inhibitors like UK5099.[1]
Q5: What concentrations of this compound are expected to inhibit the MPC versus PDEs?
A: this compound is significantly more potent as an MPC inhibitor than as a PDE inhibitor. This is a critical consideration for dose-response studies.
| Target | IC50 / Effective Concentration | Citation |
| Mitochondrial Pyruvate Carrier (MPC) | ~321 nM (in vitro) | [3][9] |
| Phosphodiesterases (PDEs) | 50 - 200 µM | [3][9] |
Note: These values can vary between cell types and experimental conditions. However, the data strongly suggests that at concentrations typically used to inhibit PDEs, MPC inhibition is also occurring.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected drop in Oxygen Consumption Rate (OCR) or ATP production. | The primary fuel source in your media is glucose/pyruvate, and this compound is blocking its entry into the mitochondria via MPC inhibition. | 1. Run a substrate utilization experiment (see protocol below). 2. Test respiration with glutamate or succinate as a fuel source; OCR should be unaffected if MPC inhibition is the sole cause.[1] 3. Compare your results with the MPC inhibitor UK5099.[1] |
| Conflicting results when comparing this compound to other PDE inhibitors like Sildenafil. | This compound has a dual effect: MPC inhibition (metabolically depressive for pyruvate oxidation) and PDE inhibition (which can promote mitochondrial biogenesis). Sildenafil primarily acts on PDE5.[6][10] | 1. Use the control strategy outlined in FAQ #3 to isolate the variables. 2. Consider if the desired outcome is purely from cGMP elevation. If so, Sildenafil or 8-Br-cGMP are more specific tools.[6] |
| Changes in cell viability or metabolism that are not reversed by cGMP analogs. | The effect is likely independent of cGMP signaling and is probably caused by the MPC block, which mimics a hypoglycemic state within the mitochondria.[1] | 1. Analyze key metabolites like aspartate and glutamate; a rise in aspartate and a fall in glutamate points to MPC inhibition.[1] 2. Provide cells with alternative fuel sources that bypass the MPC, such as glutamine or fatty acids, to see if viability is restored. |
Visualized Workflows and Pathways
Caption: Dual mechanisms of this compound action on cellular metabolism.
Caption: Troubleshooting logic for this compound's mitochondrial effects.
Experimental Protocols
Protocol: Substrate-Specific Mitochondrial Respiration Assay
This protocol is designed to differentiate between inhibition of the Mitochondrial Pyruvate Carrier (MPC) and inhibition of the Electron Transport Chain (ETC) using a Seahorse XF Analyzer.
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
The day of the assay, replace the growth medium with XF Base Medium supplemented with L-glutamine (2 mM), and either Pyruvate (10 mM) or Glutamate (10 mM) . Malate (0.5-1 mM) should be included in both conditions as a co-substrate. Keep cells in a non-CO2 incubator for 1 hour before the assay.
2. Reagent Preparation:
-
Prepare stocks of this compound, UK5099 (positive control for MPC inhibition), and Rotenone/Antimycin A (positive control for ETC inhibition) in the appropriate assay medium.
-
Load the Seahorse XF sensor cartridge with the compounds for injection:
-
Port A: Vehicle (e.g., DMSO) or this compound (e.g., 100 µM) or UK5099 (e.g., 10 µM).
-
Port B: Oligomycin (ATP synthase inhibitor, e.g., 1.5 µM).
-
Port C: FCCP (uncoupling agent, e.g., 1.0 µM).
-
Port D: Rotenone & Antimycin A (Complex I & III inhibitors, e.g., 0.5 µM).
-
3. Seahorse XF Assay Protocol:
-
Calibrate the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Run a baseline measurement of OCR (3-4 cycles).
-
Injection 1 (Port A): Inject this compound, UK5099, or vehicle. Measure OCR for 3-6 cycles to observe the inhibitory effect.
-
Injection 2 (Port B): Inject Oligomycin to measure ATP-linked respiration.
-
Injection 3 (Port C): Inject FCCP to measure maximal respiration.
-
Injection 4 (Port D): Inject Rotenone/Antimycin A to shut down mitochondrial respiration and measure the non-mitochondrial OCR.
4. Data Interpretation:
| Substrate | Expected Result with this compound / UK5099 | Interpretation |
| Pyruvate + Malate | Significant decrease in basal OCR immediately after injection. | Confirms inhibition of pyruvate entry into the mitochondria, indicating MPC blockade .[1] |
| Glutamate + Malate | No significant change in basal OCR after injection. | Demonstrates that the ETC is functional and that the inhibitory effect is specific to pyruvate transport, not a downstream component.[1] |
This experimental design provides clear, functional evidence to distinguish this compound's on-target and off-target effects, allowing for more accurate interpretation of your research findings.
References
- 1. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial pyruvate transport by this compound causes massive accumulation of aspartate at the expense of glutamate in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cGMP-Selective Phosphodiesterase Inhibitors Stimulate Mitochondrial Biogenesis and Promote Recovery from Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the Phosphodiesterase 5 Inhibitor Sildenafil on Ischemia-Reperfusion-Induced Muscle Mitochondrial Dysfunction and Oxidative Stress [mdpi.com]
- 8. Phosphodiesterase type 5 inhibition as a therapeutic strategy in primary mitochondrial disease: Evidence from patient fibroblasts and clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected effects of Zaprinast on striated muscle activity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected effects of Zaprinast in striated muscle experiments.
Frequently Asked Questions (FAQs)
Q1: My striated muscle preparation shows increased contraction or excitability with this compound, contrary to the expected relaxation via the NO/cGMP pathway. Why is this happening?
A1: This is a documented, yet unexpected, effect of this compound in some striated muscle tissues, particularly the external urethral sphincter (EUS).[1][2] The excitatory effects are likely independent of the canonical NO/cGMP-mediated relaxation pathway.[1] Potential mechanisms include:
-
Indirect Effects: this compound's influence on nearby smooth muscle relaxation may indirectly lead to a reflex increase in striated muscle tone.[2]
-
Off-Target Effects: this compound is known to have off-target effects that could contribute to muscle excitability. These include activating the G protein-coupled receptor GPR35 and inhibiting the mitochondrial pyruvate carrier (MPC).[3][4][5]
-
Calcium Signaling Modulation: this compound may influence intracellular calcium dynamics, a key regulator of muscle contraction, through mechanisms not fully understood.
Q2: I am observing inconsistent dose-response curves with this compound in my striated muscle experiments. What could be the cause?
A2: Inconsistent dose-response relationships can arise from several factors:
-
Complex Pharmacology: this compound has multiple targets with varying affinities (PDE isoforms, GPR35, MPC), each potentially having a different dose-dependency. The net effect on muscle activity will be an integration of these different pharmacological actions.
-
Experimental Conditions: The effect of this compound on calcium currents can be dependent on the intracellular calcium concentration of your preparation.[6] Ensure consistent and physiological calcium levels in your buffers.
-
Tissue-Specific PDE Expression: The specific phosphodiesterase (PDE) isoforms present in your striated muscle preparation will dictate the effect of this compound. Different muscles have different PDE expression profiles.
Q3: Could the vehicle used to dissolve this compound be contributing to the unexpected effects?
A3: This is a possibility that should always be controlled for. This compound is often dissolved in DMSO or a solution containing triethanolamine.[1] It is crucial to run vehicle-only controls to rule out any effects of the solvent on your striated muscle preparation.
Q4: I suspect off-target effects are confounding my results. How can I investigate this?
A4: To investigate off-target effects, you can use more specific pharmacological tools:
-
For GPR35 activation: Use a known GPR35 antagonist, if available for your model system, to see if it blocks the unexpected effects of this compound.
-
For MPC inhibition: Use a more specific MPC inhibitor, such as UK5099, to see if it phenocopies the effects of this compound.[7]
-
For PDE inhibition: Compare the effects of this compound with more selective PDE5 inhibitors, like sildenafil, to dissect the contribution of PDE5 inhibition versus other off-target effects.
Troubleshooting Guides
Problem 1: Unexpected Increase in Striated Muscle Contraction
| Possible Cause | Troubleshooting Step |
| Indirect effect from smooth muscle relaxation | If your preparation contains both smooth and striated muscle, consider using pharmacological agents to block smooth muscle activity independently of this compound. |
| Off-target GPR35 activation | Co-administer a GPR35 antagonist with this compound to see if the excitatory effect is attenuated. |
| Off-target Mitochondrial Pyruvate Carrier (MPC) inhibition | Test a specific MPC inhibitor (e.g., UK5099) to determine if it produces a similar excitatory effect. |
| Alterations in intracellular calcium | Measure intracellular calcium dynamics in response to this compound using a fluorescent calcium indicator like Fura-2. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent drug concentration | Ensure accurate and consistent preparation of this compound solutions for each experiment. Due to its limited solubility, ensure it is fully dissolved. |
| Variability in tissue preparations | Standardize the dissection and preparation of your striated muscle tissue to minimize variability between samples. |
| Fluctuations in experimental conditions | Maintain stable temperature, pH, and oxygenation of your experimental buffer throughout the experiment. |
| Vehicle effects | Always run a parallel experiment with the vehicle used to dissolve this compound to control for any solvent-induced effects. |
Quantitative Data Summary
Table 1: this compound Inhibitory/Activator Concentrations
| Target | Action | Species | IC50 / EC50 |
| PDE5 | Inhibition | - | 0.76 µM |
| PDE6 | Inhibition | - | 0.15 µM |
| PDE9 | Inhibition | - | 29.0 µM |
| PDE11 | Inhibition | - | 12.0 µM |
| GPR35 | Activation | Rat | 16 nM |
| GPR35 | Activation | Human | 840 nM |
| Mitochondrial Pyruvate Carrier | Inhibition | Mouse | ~10 µM |
Table 2: Effects of this compound on Urethral Striated Muscle in Anesthetized Rats
| Parameter | Effect | Dosage/Concentration |
| Baseline Urethral Pressure | Increased by 20 ± 8% | i.v. administration |
| EUS-EMG Activity | Increased by 120 ± 44% | i.v. administration |
| Intra-urethral Pressure | Increased by 14 ± 3% | 1 mM intra-urethral perfusion |
| EUS-EMG Activity | Increased by 24 ± 7% | 1 mM intra-urethral perfusion |
Detailed Experimental Protocols
Protocol 1: In Vitro Striated Muscle Contractility Assay
-
Tissue Preparation:
-
Isolate striated muscle strips (e.g., from rat diaphragm) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the muscle strip to a fixed hook and the other to an isometric force transducer.
-
Allow the muscle to equilibrate for at least 30 minutes under a resting tension.
-
-
Stimulation and Recording:
-
Directly stimulate the muscle strip with electrical field stimulation (e.g., 1-200 Hz).
-
Record twitch and tetanic contractions to establish a baseline force-frequency relationship.
-
-
This compound Application:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 0.1 µM to 3.0 µM).[8]
-
Record changes in twitch characteristics (time to peak tension, half-relaxation time) and the force-frequency relationship at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of contractions before and after the application of this compound.
-
Construct dose-response curves to determine the EC50 or IC50 of this compound on muscle contractility.
-
Protocol 2: Electromyography (EMG) of the External Urethral Sphincter (EUS) in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize female rats (e.g., with urethane).
-
Insert two fine copper wire electrodes percutaneously, approximately 0.5 cm lateral and 0.5 cm caudal to the external urethral opening to record EUS-EMG activity.[1]
-
Catheterize the bladder for infusion of saline and measurement of intravesical pressure.
-
-
Recording:
-
Record baseline EUS-EMG activity and bladder pressure.
-
Evoke a micturition reflex by infusing warmed saline into the bladder.
-
Record the reflex-evoked changes in EUS-EMG activity and urethral pressure.
-
-
This compound Administration:
-
Administer this compound intravenously (i.v.) or intra-urethrally (i.u.). For i.v. administration, dissolve this compound in 5% triethanolamine in saline.[1]
-
Continuously record EUS-EMG activity and urethral pressure following drug administration.
-
-
Data Analysis:
-
Integrate the EMG signal to quantify the total activity.
-
Compare the baseline and reflex-evoked EUS-EMG activity before and after this compound administration.
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) in Isolated Muscle Cells
-
Cell Preparation:
-
Isolate single striated muscle cells (myocytes) from your tissue of interest.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
-
Imaging:
-
Place the dye-loaded cells on a glass coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).
-
Record the fluorescence emission (e.g., at 510 nm for Fura-2).
-
-
This compound Application:
-
Perfuse the cells with a control buffer to establish a baseline [Ca2+]i.
-
Switch to a buffer containing the desired concentration of this compound and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in [Ca2+]i.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values if required, using appropriate calcium standards.
-
Visualizations
Caption: this compound's dual signaling effects in striated muscle.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. An investigation of the effects of this compound, a PDE inhibitor, on the nitrergic control of the urethra in anaesthetized female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation of the effects of this compound, a PDE inhibitor, on the nitrergic control of the urethra in anaesthetized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uky.edu [scholars.uky.edu]
Technical Support Center: Optimizing Zaprinast Dosage for Memory and Learning Studies in Rats
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Zaprinast in rodent models of memory and learning.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in memory studies?
This compound is a phosphodiesterase (PDE) inhibitor.[1] In the context of memory and learning, its effects are primarily attributed to the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[2][3][4] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation in neurons.[4][5] This elevated cGMP level enhances the nitric oxide (NO)-cGMP signaling pathway, which is a critical component of synaptic plasticity, long-term potentiation (LTP), and memory consolidation.[4][6] It is important to note that this compound is not entirely selective and also inhibits other PDE isoforms, including PDE1, PDE6, PDE9, and PDE11, which could contribute to off-target effects.[1][2][3][7]
Q2: What is a typical effective dose of this compound for enhancing memory in rats?
A dose of 10 mg/kg, administered intraperitoneally (i.p.), has been frequently reported to improve long-term memory performance in rats, particularly in the object recognition task.[2][3][6][7] This dose has also been shown to reverse memory deficits induced by nitric oxide synthase (NOS) inhibitors.[2][3] Lower doses, such as 3 mg/kg, have also been tested, sometimes revealing a dose-dependent effect.[2][6][8] However, researchers should be aware that the effects can be task-dependent, and a 10 mg/kg dose has been reported to impair spatial memory in a Morris water maze task.[9][10][11]
Q3: How should this compound be prepared and administered for in vivo studies?
This compound can be dissolved in a solvent like DMSO for creating stock solutions.[12] For in vivo administration, the most commonly reported method is intraperitoneal (i.p.) injection.[2][6][9] The timing of administration is a critical experimental parameter:
-
To study effects on memory acquisition: Administer this compound before the training or acquisition phase (e.g., 60 minutes prior).[2][8]
-
To study effects on memory consolidation: Administer this compound immediately after the training session.[2][3][6][7]
Q4: What are the potential side effects or confounding factors to consider when using this compound?
Researchers should be aware of several potential confounding factors:
-
Anxiogenic Effects: At a dose of 10 mg/kg, this compound has been observed to decrease exploratory activity in mice, which may indicate an anxiogenic (anxiety-producing) effect that could interfere with the performance in certain behavioral tasks.[2][8]
-
Cardiovascular Effects: this compound can cause a slight increase in mean arterial blood pressure.[2][3][6]
-
Locomotor Activity: Reports on locomotor activity are mixed. While some studies found no effect at doses up to 3 mg/kg, others have noted reduced activity at higher doses of PDE5 inhibitors.[13] It is crucial to include appropriate control experiments to assess locomotor activity.
Troubleshooting Guide
Problem: I administered 10 mg/kg of this compound to my rats, but observed memory impairment instead of enhancement.
-
Possible Cause 1: Task-Specific Effects. The memory-enhancing effects of this compound are most consistently reported in non-spatial tasks like the object recognition test.[2][6] In contrast, studies using the Morris water maze, a spatial memory task, have reported significant memory impairment at the same 10 mg/kg dose.[9][10][11] The cognitive demands of the task may interact with the drug's mechanism in different ways.
-
Possible Cause 2: Rebound Effect. One study proposed a "rebound effect" where the initial increase in cGMP levels following this compound administration leads to a compensatory increase in PDE5 expression 24 hours later.[9][10] This subsequent upregulation of PDE5 could lead to decreased basal cGMP levels and impair memory processes at later time points.[9]
-
Recommendation:
-
Verify the behavioral paradigm. Consider using the object recognition task to confirm the memory-enhancing potential of your drug batch.
-
Conduct a full dose-response curve (e.g., 1, 3, 10 mg/kg) to identify the optimal dose for your specific task and experimental conditions.
-
Consider the timing of your testing. The rebound effect may be more pronounced at longer retention intervals (≥24 hours).
-
Problem: My this compound-treated animals are less active and explore less than the control group.
-
Possible Cause: Anxiogenic or Sedative Effects. this compound (10 mg/kg) has been shown to reduce exploratory behavior in the Hughes box test, which can be interpreted as an anxiogenic effect.[2][8] High doses of PDE5 inhibitors have also been linked to reduced locomotor activity.[13] This is a critical confound, as reduced exploration can be misinterpreted as a memory deficit in tasks that rely on exploratory drive, such as the object recognition test.
-
Recommendation:
-
Always include an independent assessment of locomotor activity and anxiety-like behavior, such as an open field test.[3][7] This will allow you to dissociate the drug's effects on memory from its effects on general activity and emotional state.
-
If significant locomotor effects are observed, consider testing a lower dose of this compound.
-
Problem: My results are variable and I'm concerned about the drug's specificity.
-
Possible Cause: Off-Target Effects. this compound is not a highly selective PDE5 inhibitor. It also inhibits PDE1, PDE6, PDE9, and PDE11 with varying affinities.[1][2] These other PDEs are also expressed in the brain and can regulate cAMP and/or cGMP signaling, potentially leading to complex or unexpected behavioral outcomes.[4]
-
Recommendation:
-
Acknowledge the non-selective profile of this compound in your interpretation of the data.
-
For studies requiring higher specificity for the PDE5 enzyme, consider using more selective inhibitors such as Sildenafil or Vardenafil, which have also been shown to enhance memory in rats.[4]
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Memory Models
| Dose (mg/kg) | Route | Species | Behavioral Test | Timing of Administration | Key Finding | Citations |
| 10 | i.p. | Rats | Object Recognition Task | Immediately after training | Improved long-term memory performance. | [2][3][6][7] |
| 10 | i.p. | Rats | Object Recognition Task | Immediately after training | Reversed memory deficits induced by NOS inhibitor. | [2][3] |
| 3 & 10 | i.p. | Mice | Elevated Plus Maze | 60 min before acquisition | Enhanced spatial memory (10 mg/kg dose was significant). | [2][8] |
| 3 & 10 | i.p. | Mice | Passive Avoidance Test | 60 min before acquisition | No significant effect on emotional memory. | [2][8] |
| 10 | i.p. | Rats | Morris Water Maze | Post-training | Caused significant memory impairment. | [9][10][11] |
| 3 & 10 | i.p. | Mice | Hughes Box Test | 60 min before test | Decreased exploratory activity (anxiogenic-like effect). | [2][8] |
Table 2: this compound Phosphodiesterase (PDE) Inhibition Profile
| PDE Subtype | IC50 (µM) | Primary Substrate | Citations |
| PDE6 | 0.15 | cGMP | [1] |
| PDE5 | 0.76 | cGMP | [1] |
| PDE11 | 12.0 | cGMP / cAMP | [1][2] |
| PDE9 | 29.0 | cGMP | [1][2] |
| PDE1 | Inhibited | cGMP / cAMP | [2] |
| PDE10 | Inhibited | cAMP | [2] |
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Rolipram Enhances Spatial and Emotional Memory in the Elevated Plus Maze and Passive Avoidance Tests and Diminishes Exploratory Activity in Naive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and Rolipram on Olfactory and Visual Memory in the Social Transmission of Food Preference and Novel Object Recognition Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible role of nitric oxide-cyclic GMP pathway in object recognition memory: effects of 7-nitroindazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.aboutscience.eu [journals.aboutscience.eu]
- 8. This compound and rolipram enhances spatial and emotional memory in the elevated plus maze and passive avoidance tests and diminishes exploratory activity in naive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus [art.torvergata.it]
- 12. This compound | GPR35 | Tocris Bioscience [tocris.com]
- 13. This compound, a Phosphodiesterase Type-5 Inhibitor, Alters Paced Mating Behavior in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sildenafil Demonstrates Superior Potency over Zaprinast in PDE5 Inhibition: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a detailed comparison of the potency of two key phosphodiesterase type 5 (PDE5) inhibitors: sildenafil and its predecessor, zaprinast. While both compounds target the same enzyme, experimental data conclusively demonstrates sildenafil's significantly higher potency.
Sildenafil, the active ingredient in Viagra™, was developed from the molecular structure of this compound.[1] Both are competitive inhibitors of PDE5, meaning they compete with the enzyme's natural substrate, cyclic guanosine monophosphate (cGMP), for binding to the catalytic site.[2] Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and subsequent activation of protein kinase G (PKG). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.[3]
Potency Comparison: A Quantitative Look
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both metrics indicate higher potency.
Experimental data consistently show that sildenafil is a substantially more potent inhibitor of PDE5 than this compound.
| Inhibitor | IC50 (PDE5) | Ki (PDE5) |
| Sildenafil | 3.4 nM[4] | 1 nM[2] |
| This compound | 0.5 - 0.76 µM (500 - 760 nM)[1] | 130 nM[2] |
As the data illustrates, sildenafil's IC50 and Ki values are in the nanomolar range, while this compound's are in the micromolar and high nanomolar range, respectively. This indicates that a much lower concentration of sildenafil is required to achieve the same level of PDE5 inhibition as this compound. In one study, sildenafil was found to be approximately 60-fold more potent than this compound in relaxing precontracted main pulmonary artery rings, with IC50 values of 11 nM for sildenafil and 600 nM for this compound.[4]
The cGMP Signaling Pathway and PDE5 Inhibition
The physiological effects of PDE5 inhibitors are rooted in their ability to modulate the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial for vasodilation.
Experimental Protocol for PDE5 Inhibition Assay
Determining the potency of inhibitors like sildenafil and this compound involves in vitro enzyme assays. A common method is a spectrophotometric assay that measures the production of inorganic phosphate (Pi) resulting from the hydrolysis of cGMP by PDE5 and a subsequent reaction catalyzed by calf intestinal alkaline phosphatase (CIAP).
A detailed methodology for such an assay is as follows:
Materials:
-
Recombinant human PDE5 enzyme
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Sildenafil and this compound
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Stop solution (e.g., 70% perchloric acid)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of sildenafil and this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Setup: In a 96-well microplate, add the reaction buffer, the serially diluted inhibitors, and the PDE5 enzyme. A control with no inhibitor is also included.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate to each well.
-
Incubation: Incubate the microplate at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic conversion of cGMP to GMP.
-
Second Enzymatic Step: Add CIAP to the wells to hydrolyze the GMP produced in the first step into guanosine and inorganic phosphate (Pi).
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Colorimetric Detection: Add the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 630 nm using a spectrophotometer. The amount of color is directly proportional to the amount of Pi produced, which is inversely proportional to the inhibition of PDE5.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PDE5 inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined from this curve.
Alternative methods for detecting PDE5 activity include fluorescence polarization assays, which are also used for high-throughput screening of potential inhibitors.[5]
Conclusion
The available experimental data unequivocally establishes sildenafil as a significantly more potent inhibitor of PDE5 than this compound. This enhanced potency is reflected in its lower IC50 and Ki values, which translate to a greater therapeutic effect at lower concentrations. The development of sildenafil from this compound represents a classic example of successful lead optimization in drug discovery, resulting in a compound with superior pharmacological properties for the treatment of conditions such as erectile dysfunction and pulmonary hypertension.[5][6] Researchers continuing to explore PDE5 inhibition can leverage this comparative data to inform the design of next-generation inhibitors with even greater potency and selectivity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erectile dysfunction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Zaprinast and IBMX as Non-Selective PDE Inhibitors in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used phosphodiesterase (PDE) inhibitors, Zaprinast and 3-isobutyl-1-methylxanthine (IBMX), in the context of hippocampal slice research. Phosphodiesterases are enzymes crucial for regulating intracellular signaling cascades by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can profoundly impact synaptic plasticity, neuronal excitability, and memory consolidation processes, making them key targets in neuroscience. This document synthesizes experimental data to delineate the distinct pharmacological profiles of this compound and IBMX, aiding researchers in selecting the appropriate tool for their specific experimental questions.
Mechanism of Action and Signaling Pathways
Both IBMX and this compound function by inhibiting PDE enzymes, thereby increasing the intracellular concentrations of cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases—Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP—which in turn phosphorylate numerous target proteins to modulate cellular functions.
IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum, non-selective PDE inhibitor, affecting multiple PDE families.[1][2][3] Its widespread action leads to a general increase in both cAMP and cGMP levels.[4] However, a critical confounding factor is that IBMX is also an adenosine receptor antagonist, an action that can independently influence neuronal excitability.[2][5]
This compound is often categorized as a selective inhibitor of cGMP-specific PDE5.[1][6] However, its selectivity is concentration-dependent. While highly potent against PDE5, it also inhibits other PDE families, including PDE1, PDE6, PDE9, and PDE11, at higher concentrations, making it a non-selective inhibitor in many experimental contexts.[3][6] Unlike IBMX, it does not have known effects on adenosine receptors.
Data Presentation: A Quantitative Comparison
The selection between this compound and IBMX often depends on the desired specificity and the potential for off-target effects. The following tables summarize their inhibitory profiles and observed effects in hippocampal slice preparations.
Table 1: Inhibitor Selectivity Profile (IC₅₀ Values)
| PDE Family | This compound (µM) | IBMX (µM) | Predominant Substrate |
| PDE1 | 47 | 12 | cAMP / cGMP |
| PDE3 | 250 | 7 | cAMP |
| PDE4 | 100 | 9 | cAMP |
| PDE5 | 0.23 | 4 | cGMP |
| Data sourced from experiments on isolated smooth muscle porcine aorta PDEs.[3] |
Table 2: Comparative Effects in Hippocampal Slices
| Parameter | This compound | IBMX | Key Findings & Citations |
| cGMP Accumulation | Increases cGMP-immunoreactivity, particularly in CA2/CA3 regions when combined with an NO donor. | Strongly Increases cGMP-immunoreactivity throughout the slice when combined with an NO donor. The effect is more widespread and numerous than with this compound. | Both inhibitors increase cGMP levels, but the distribution differs, suggesting regional variations in cGMP-hydrolyzing enzymes.[1] |
| cAMP Accumulation | Less characterized, but expected to be minimal at concentrations selective for PDE5. | Strongly Increases cAMP levels. | IBMX is a potent inhibitor of cAMP-hydrolyzing PDEs.[7] |
| Neuronal Excitability | Not directly reported in provided abstracts. | Increases amplitudes of excitatory postsynaptic potentials (EPSP) and population spikes (PS) in CA1. | The excitatory effect of IBMX is attributed to its antagonism of adenosine receptors, not solely PDE inhibition.[2] |
| Long-Term Potentiation (LTP) | Enhances memory consolidation, which is closely related to LTP.[6] | Can facilitate LTP, often used to study cAMP-dependent forms of plasticity. | PDE inhibition, by increasing cyclic nucleotides, generally lowers the threshold for LTP induction.[8] |
| Off-Target Effects | Potential for a "rebound effect" by inducing PDE5 expression after administration.[9][10] | Adenosine Receptor Antagonist. This significantly contributes to its effects on synaptic transmission.[2] | The choice of inhibitor must account for these distinct secondary effects. |
Experimental Protocols
The following is a generalized protocol for studying the effects of this compound or IBMX on synaptic transmission in acute hippocampal slices.
1. Acute Hippocampal Slice Preparation
-
Animal: C57BL/6 mouse (P21-P35) or Wistar rat.
-
Anesthesia: Anesthetize the animal with isoflurane and decapitate, adhering to institutional animal care guidelines.[11]
-
Dissection: Rapidly dissect the brain in ice-cold, carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A common cutting solution contains (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.
-
Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome (e.g., Leica VT1200S) in the ice-cold cutting solution.[12][13]
-
Recovery: Transfer slices to a recovery chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂) bubbled with carbogen. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[14][15]
2. Electrophysiological Recording
-
Setup: Place a single slice in a recording chamber on a microscope stage, continuously perfused (~2-3 mL/min) with carbogenated aCSF at 30-32°C.[11]
-
Stimulation: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region.
-
Recording: Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass microelectrode (1-5 MΩ) filled with aCSF.[11]
-
Baseline: Establish a stable baseline recording for at least 20 minutes by delivering single pulses at 0.05 Hz.
3. Drug Application
-
Preparation: Prepare stock solutions of IBMX (in DMSO) and this compound (in DMSO or NaOH). Dilute to the final desired concentration in aCSF just before application. Typical concentrations used are 10-100 µM for this compound and 50-200 µM for IBMX.
-
Application: Switch the perfusion to the drug-containing aCSF and record for 30-60 minutes to observe the drug's effect on baseline synaptic transmission.
-
LTP Induction: To test the effect on plasticity, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) after the drug has equilibrated.
-
Washout: Following HFS, continue recording for at least 60 minutes to monitor the potentiation of the fEPSP slope.
Summary and Conclusion
The choice between this compound and IBMX as a PDE inhibitor in hippocampal slice studies hinges on the specific scientific question being addressed.
-
IBMX serves as a powerful tool for inducing a broad and robust elevation of both cAMP and cGMP. However, its significant off-target effect as an adenosine receptor antagonist complicates the interpretation of its effects on neuronal excitability and synaptic transmission.[2] Researchers using IBMX must perform control experiments to dissect the contributions of PDE inhibition versus adenosine receptor blockade.
-
This compound offers a more targeted approach for investigating cGMP-dependent pathways, especially at lower concentrations where it is relatively selective for PDE5.[3] Its lack of activity at adenosine receptors provides a cleaner pharmacological profile for studying cyclic nucleotide signaling. However, its potential to induce a rebound increase in PDE5 expression with prolonged application is a factor to consider in experimental design.[9][10]
References
- 1. Effects of the 3',5'-phosphodiesterase inhibitors isobutylmethylxanthine and this compound on NO-mediated cGMP accumulation in the hippocampus slice preparation: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of phosphodiesterase inhibition on the excitability of hippocampal pyramidal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Rolipram Enhances Spatial and Emotional Memory in the Elevated Plus Maze and Passive Avoidance Tests and Diminishes Exploratory Activity in Naive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VIAGRA FOR YOUR SYNAPSES: ENHANCEMENT OF HIPPOCAMPAL LONG-TERM POTENTIATION BY ACTIVATION OF BETA-ADRENERGIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus [art.torvergata.it]
- 11. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hippocampal slice preparation for electrophysiology [protocols.io]
- 15. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Zaprinast-Induced Vasodilation with Nitric Oxide Donors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory effects of Zaprinast, a phosphodiesterase (PDE) inhibitor, with those of established nitric oxide (NO) donors. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying signaling pathways, this document serves as a valuable resource for researchers investigating vascular physiology and developing novel vasodilator drugs.
Introduction: Mechanisms of Vasodilation
Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood flow and pressure. Two key pathways that induce vasodilation involve the second messenger cyclic guanosine monophosphate (cGMP).
Nitric Oxide (NO) Donors: Compounds such as sodium nitroprusside (SNP) and S-nitroso-N-acetylpenicillamine (SNAP) release nitric oxide, which directly activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, leading to a cascade of events that results in smooth muscle relaxation and vasodilation.
This compound: This compound is a phosphodiesterase (PDE) inhibitor, with a notable selectivity for cGMP-specific PDEs, particularly PDE5 and PDE6.[1] By inhibiting these enzymes, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration and prolonging its vasodilatory effects.[1] This mechanism suggests a synergistic potential when combined with agents that increase cGMP production, such as NO donors.
Comparative Vasodilatory Effects: Quantitative Data
The following tables summarize quantitative data from studies directly comparing the vasodilatory effects of this compound and NO donors.
Table 1: In Vitro Vasorelaxation of Porcine Coronary Arteries
| Compound | Pre-treatment | EC50 / IC50 (M) | Fold Enhancement of Nitrovasodilator Relaxation |
| This compound | - | - | - |
| 0.1 µM Nitroprusside | - | 4-fold (control), 8-fold (tolerant) enhancement of this compound relaxation[2] | |
| Sodium Nitroprusside | - | - | - |
| 1 µM this compound | - | 2-fold enhancement in tolerant rings[2] | |
| Nitroglycerin | - | - | - |
| 1 µM this compound | - | 7-fold enhancement in tolerant rings[2] |
Data extracted from a study on isolated porcine coronary arterial rings precontracted with prostaglandin F2 alpha.[2] "Tolerant" rings were pre-treated with nitroglycerin to induce tolerance.
Table 2: In Vivo Hemodynamic Effects in Anesthetized Rats
| Compound | Dose | Change in Mean Arterial Pressure (MAP) |
| This compound | 3-30 mg/kg i.v. | Dose-dependent decrease[3] |
| 10 mg/kg i.v. (during SNP infusion) | Significant decrease[3] | |
| Sodium Nitroprusside | 15 µg/kg/min i.v. infusion | - |
| 0.5-5.0 µg/kg (during this compound pre-treatment) | Magnitude of depressor response not altered, but duration enhanced[2] |
Data from studies on conscious, spontaneously hypertensive rats.[2][3]
Table 3: Comparative Hemodynamic Effects in Intact Anesthetized Rats
| Parameter | This compound (1.5, 3.0 mg/kg/min) | Sodium Nitroprusside (8.0, 64.0 µg/kg/min) |
| Mean Arterial Pressure | Dose-dependent reduction | Dose-dependent reduction |
| Arterial Resistance | Dose-dependent reduction | Dose-dependent reduction |
| Cardiac Output | No alteration | No alteration |
| Venous Resistance | No alteration | No alteration |
| Heart Rate | Increased (less than SNP) | Increased |
Data from a comparative study in intact, Inactin-anesthetized rats.[4]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these vasodilators.
Caption: Signaling pathways of NO donors and this compound in vasodilation.
Caption: Experimental workflow for in vitro vasodilation assay.
Caption: Logical relationship of this compound and NO donor mechanisms.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited. For specific details, including concentrations and instrument settings, please refer to the original publications.
In Vitro Vasodilation Assay (Organ Bath)
This protocol is used to assess the direct effects of compounds on isolated blood vessels.
1. Tissue Preparation:
-
Blood vessels (e.g., porcine coronary arteries, rat aorta) are carefully dissected and cut into rings of 2-4 mm in length.[2][5]
-
The endothelium may be mechanically removed in some rings to investigate endothelium-dependent effects.[5]
2. Mounting:
-
The arterial rings are mounted between two stainless steel hooks in an organ bath chamber.[6][7]
-
The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2).[5][7]
3. Equilibration and Pre-contraction:
-
The rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine, U46619, or potassium chloride to induce a stable muscle tone.[2][8]
4. Drug Administration:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound, SNP, or SNAP) to the organ bath.[6][9]
-
The relaxation response is recorded as a percentage of the pre-contraction tension.
5. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated to determine the potency of the vasodilators.[2][8]
In Vivo Hemodynamic Measurement in Animal Models
This protocol is used to evaluate the systemic effects of vasodilators on blood pressure and blood flow.
1. Animal Preparation:
-
Animals (e.g., spontaneously hypertensive rats) are anesthetized.[3][4]
-
Catheters are inserted into an artery (e.g., femoral or carotid artery) for blood pressure measurement and into a vein (e.g., femoral or jugular vein) for drug administration.
2. Hemodynamic Monitoring:
-
Mean arterial pressure (MAP), heart rate, and other hemodynamic parameters such as cardiac output and vascular resistance are continuously monitored and recorded.[4]
3. Drug Administration:
-
This compound or NO donors are administered intravenously, either as a bolus injection or a continuous infusion, at various doses.[2][3][4]
4. Data Analysis:
-
The changes in hemodynamic parameters from baseline are measured and compared between the different treatment groups.[3][4]
Measurement of Forearm Blood Flow (Venous Occlusion Plethysmography)
This technique is used to assess vasodilator effects in the human forearm vasculature.
1. Subject Preparation:
-
A catheter is inserted into the brachial artery for local drug infusion.[10]
2. Plethysmography Setup:
-
A strain gauge is placed around the forearm to measure changes in circumference.[10][11]
-
A cuff is placed around the upper arm to intermittently occlude venous return, and another cuff is placed around the wrist to exclude hand circulation.[10][12]
3. Measurement Procedure:
-
The upper arm cuff is inflated to a pressure that occludes venous but not arterial flow.[11]
-
The rate of increase in forearm volume, measured by the strain gauge, is proportional to the arterial blood inflow.[10][11]
-
Forearm blood flow is measured at baseline and during the intra-arterial infusion of vasodilators.
4. Data Analysis:
-
Changes in forearm blood flow or forearm vascular conductance (blood flow/mean arterial pressure) are calculated to quantify the vasodilator response.[13]
Conclusion
The experimental data consistently demonstrate that this compound is an effective vasodilator that acts by inhibiting cGMP-specific phosphodiesterases. Its mechanism of action, which involves the potentiation of the cGMP signaling pathway, leads to a synergistic or additive effect when used in combination with nitric oxide donors. While NO donors directly stimulate cGMP production, this compound prolongs its action. This cross-validation highlights the distinct but complementary roles of these two classes of compounds in mediating vasodilation. For researchers in drug development, the synergistic interaction between PDE inhibitors and NO donors presents a promising avenue for the development of novel therapeutic strategies for cardiovascular diseases characterized by impaired vasodilation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In vitro and in vivo interactions of nitrovasodilators and this compound, a cGMP-selective phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium nitroprusside potentiates the depressor response to the phosphodiesterase inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a type V phosphodiesterase inhibitor, dilates capacitance vessels in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Relaxation induced by cGMP phosphodiesterase inhibitors sildenafil and this compound in human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organ bath - Wikipedia [en.wikipedia.org]
- 8. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Zaprinast and Rolipram on Memory Enhancement: A Guide for Researchers
Introduction
The quest for effective cognitive enhancers has led researchers to explore various molecular targets within the central nervous system. Among the most promising are phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting these enzymes, the levels of cAMP and cGMP can be elevated, thereby modulating downstream pathways crucial for synaptic plasticity and memory formation.[4]
This guide provides a comparative analysis of two widely studied PDE inhibitors: Zaprinast, which primarily targets cGMP-specific PDE5, and Rolipram, a selective inhibitor of cAMP-specific PDE4.[5][6] We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical experimental data, detail relevant experimental protocols, and discuss their potential and limitations for therapeutic development.
Mechanisms of Action: cAMP vs. cGMP Pathways
The differential effects of Rolipram and this compound on memory stem from their selective inhibition of different PDE families, which in turn modulate two distinct but interacting signaling cascades: the cAMP pathway and the cGMP pathway.
Rolipram and the cAMP Signaling Pathway
Rolipram is a selective inhibitor of the PDE4 enzyme family, which is the predominant PDE in immune and central nervous system cells responsible for hydrolyzing cAMP.[6] By inhibiting PDE4, Rolipram increases intracellular cAMP levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[2][8] Activated, phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes essential for synaptic plasticity, long-term potentiation (LTP), and memory consolidation, such as brain-derived neurotrophic factor (BDNF).[8][9] This mechanism is considered central to Rolipram's pro-cognitive effects.[7][10][11]
This compound and the cGMP Signaling Pathway
This compound is most commonly known as a PDE5 inhibitor, though it also shows activity against other PDE isoforms like PDE1, 9, 10, and 11.[12][13] PDE5 specifically degrades cGMP. The cGMP pathway is often initiated by nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP from GTP.[14] Increased cGMP levels activate Protein Kinase G (PKG), which can then phosphorylate various downstream targets.[15] This cGMP/PKG signaling is involved in the early stages of memory consolidation and can influence synaptic stability and vesicle release.[2][14][15] It is believed that the memory-enhancing effects of PDE5 inhibitors are mediated by these elevations in central cGMP levels.[12]
Comparative Efficacy in Preclinical Models
Direct comparisons in animal models, primarily naive mice, reveal nuanced differences in the effects of this compound and Rolipram across various memory domains. Both compounds have demonstrated the ability to enhance memory, but their effectiveness can be task-dependent.[12]
Data Summary from Comparative Studies
| Drug | Primary Target | Memory Type | Behavioral Test | Animal Model | Effective Dose (i.p.) | Key Finding | Reference(s) |
| Rolipram | PDE4 (cAMP↑) | Spatial | Morris Water Maze (MWM) | Naive Mice | 0.05 & 0.1 mg/kg | Significantly decreased escape latency and increased time in target quadrant.[16] | [16] |
| Spatial | Elevated Plus Maze (EPM) | Naive Mice | 0.1 mg/kg | Significantly decreased second-day transfer latency, indicating spatial memory enhancement.[5][12] | [5][12] | ||
| Emotional | Passive Avoidance (PA) | Naive Mice | 0.1 mg/kg | Significantly increased second-day latency, indicating enhanced emotional memory.[5][12] | [5][12] | ||
| Visual Recognition | Novel Object Recognition (NOR) | Naive Mice | 0.05 & 0.1 mg/kg | Significantly increased the ratio index, indicating enhanced visual memory.[13][17] | [13][17] | ||
| Olfactory | Social Transmission of Food Preference (STFP) | Naive Mice | 0.05 & 0.1 mg/kg | Showed a partial, but not statistically significant, effect on memory retention.[17] | [17] | ||
| This compound | PDE5 (cGMP↑) | Spatial | Morris Water Maze (MWM) | Naive Mice | 10 mg/kg | Increased time spent in the target quadrant but did not affect mean distance to the platform.[16] | [16] |
| Spatial | Elevated Plus Maze (EPM) | Naive Mice | 10 mg/kg | Significantly decreased second-day transfer latency, indicating spatial memory enhancement.[5][12] | [5][12] | ||
| Emotional | Passive Avoidance (PA) | Naive Mice | 3 & 10 mg/kg | No significant effect on second-day latency compared to the control group.[5][12] | [5][12] | ||
| Visual Recognition | Novel Object Recognition (NOR) | Naive Mice | 10 mg/kg | Significantly increased the ratio index, indicating enhanced visual memory.[13][17] | [13][17] | ||
| Olfactory | Social Transmission of Food Preference (STFP) | Naive Mice | 10 mg/kg | Significantly increased consumption of cued food, showing enhanced olfactory memory.[17] | [17] | ||
| Spatial | Morris Water Maze (MWM) | Rats | 10 mg/kg | Impaired memory retention, possibly due to a rebound effect causing PDE5 induction.[18][19] | [18][19] |
Key Comparative Insights
-
Spatial Memory: Both this compound and Rolipram have been shown to enhance spatial memory in tests like the Elevated Plus Maze and Morris Water Maze.[5][16]
-
Emotional vs. Olfactory Memory: Studies suggest Rolipram has a more pronounced enhancing effect on emotional memory (Passive Avoidance test), whereas this compound appears more effective for olfactory-based memory (Social Transmission of Food Preference test).[5][12][17]
-
Visual Recognition Memory: Both drugs effectively enhanced visual memory in the Novel Object Recognition task.[13][17]
-
Contradictory Findings: It is critical to note that not all findings are positive. One study reported that post-training administration of this compound (10 mg/kg) actually impaired spatial memory in rats, suggesting a potential rebound effect from PDE5 induction.[18][19] This highlights the complexity of manipulating these signaling pathways.
Experimental Protocols: The Novel Object Recognition (NOR) Test
To provide a concrete example of how these compounds are evaluated, this section details the protocol for the Novel Object Recognition (NOR) test, a widely used assay for visual recognition memory in rodents.
Methodology
The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A higher "ratio index" (time with novel object / total exploration time) indicates better memory of the familiar object.
| Phase | Procedure | Key Parameters |
| Habituation | The mouse is allowed to freely explore an empty testing arena (e.g., a 40x40x40 cm open field box). | Duration: 5-10 minutes. Purpose: To acclimate the animal to the environment and reduce novelty-induced stress. |
| Drug Administration | This compound (3 or 10 mg/kg), Rolipram (0.05 or 0.1 mg/kg), or saline is administered via intraperitoneal (i.p.) injection. | Timing: Typically 30 minutes before the acquisition trial. |
| Acquisition Trial (T1) | Two identical objects are placed in the arena, and the mouse is allowed to explore them freely. | Duration: 5-10 minutes. Data Recorded: Time spent exploring each object. |
| Retention Interval | The mouse is returned to its home cage for a set period. | Duration: Varies (e.g., 24 hours) to test long-term memory. |
| Retention Trial (T2) | One of the familiar objects is replaced with a novel object. The mouse is returned to the arena. | Duration: 5 minutes. Data Recorded: Time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel). |
| Data Analysis | A Ratio Index (RI) is calculated: RI = Tnovel / (Tnovel + Tfamiliar). | A higher RI indicates better recognition memory. Statistical analysis (e.g., ANOVA) is used to compare drug groups to the control. |
Experimental Workflow Diagram
Clinical Data and Translatability
While preclinical data for both drugs show promise, their paths toward clinical application for cognitive enhancement are vastly different.
| Compound | Clinical Status for Cognition | Key Side Effects / Limitations |
| Rolipram | Discontinued. Originally developed as an antidepressant, clinical trials were halted due to a narrow therapeutic window and severe side effects.[8] It is now primarily used as a preclinical research tool.[6][8] | Severe gastrointestinal issues (vomiting) , headaches, and excessive gastric acid secretion.[8] These effects are potent dose-limiting factors in humans but are less apparent in rodents.[8] |
| This compound | No significant clinical trials for dementia or cognitive enhancement. Research on PDE5 inhibitors for cognition has largely focused on newer, more selective compounds like sildenafil. Some studies suggest a potential link between sildenafil use and reduced dementia risk.[20] | Lacks high selectivity for PDE5, also inhibiting other PDE isoforms.[12] Preclinical data is conflicting, with at least one study showing memory impairment.[18] |
The discontinuation of Rolipram highlights a major challenge in PDE inhibitor development: balancing central nervous system efficacy with peripheral side effects. However, the procognitive effects observed with Rolipram have spurred the development of second-generation PDE4 inhibitors (e.g., Roflumilast) with better safety profiles, some of which are in clinical trials for mild cognitive impairment and Alzheimer's disease.[8][21]
Conclusion and Future Directions
Both this compound and Rolipram modulate key intracellular signaling pathways and have demonstrated memory-enhancing properties in a range of preclinical behavioral tasks.
-
Rolipram (PDE4 Inhibitor) shows robust procognitive effects across multiple memory domains, likely by enhancing the cAMP/PKA/CREB signaling cascade crucial for long-term memory. However, its clinical utility is nullified by severe side effects, making it a valuable research tool but not a viable therapeutic.[7][8]
-
This compound (PDE5 Inhibitor) appears to enhance visual and olfactory memory by modulating the cGMP pathway.[17] However, its effects are less consistent, with some evidence of impairment, and its lack of high selectivity complicates interpretation.[12][18]
For drug development professionals, the key takeaways are:
-
The PDE4 enzyme remains a highly promising target for cognitive enhancement, but achieving a therapeutic window that avoids dose-limiting side effects is the primary challenge. Research is now focused on newer-generation PDE4 inhibitors with improved tolerability.[8][21]
-
The PDE5 enzyme and the cGMP pathway also play a role in memory, but the conflicting preclinical data for this compound suggest that more selective and potent PDE5 inhibitors may be required to produce reliable procognitive effects.
-
The task-dependent nature of the memory enhancements observed suggests that different PDE inhibitor classes may be suited for targeting different aspects of cognitive decline. Future research should continue to explore isoform-specific inhibitors to refine therapeutic targeting and minimize off-target effects.[2]
References
- 1. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound and rolipram enhances spatial and emotional memory in the elevated plus maze and passive avoidance tests and diminishes exploratory activity in naive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. pnas.org [pnas.org]
- 10. The PDE4 inhibitor rolipram reverses object memory impairment induced by acute tryptophan depletion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Rolipram Enhances Spatial and Emotional Memory in the Elevated Plus Maze and Passive Avoidance Tests and Diminishes Exploratory Activity in Naive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.aboutscience.eu [journals.aboutscience.eu]
- 14. mdpi.com [mdpi.com]
- 15. Improved Long-Term Memory via Enhancing cGMP-PKG Signaling Requires cAMP-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound and Rolipram on Olfactory and Visual Memory in the Social Transmission of Food Preference and Novel Object Recognition Tests in Mice | Drug Target Insights [journals.aboutscience.eu]
- 18. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound impairs spatial memory by increasing PDE5 expression in the rat hippocampus [art.torvergata.it]
- 20. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 21. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Sildenafil: A More Potent Alternative to Zaprinast for In Vivo cGMP Signaling Modulation
For researchers in drug development and life sciences, the selection of appropriate chemical tools is paramount for the robust investigation of cellular signaling pathways. In the study of cyclic guanosine monophosphate (cGMP) signaling, phosphodiesterase 5 (PDE5) inhibitors are indispensable. This guide provides a comprehensive comparison of two such inhibitors, Sildenafil and Zaprinast, with a focus on their in vivo applications, supported by experimental data and detailed protocols.
Sildenafil has emerged as a significantly more potent and selective inhibitor of PDE5 compared to this compound, making it a more suitable candidate for in vivo studies where precision and efficacy are critical. While both compounds effectively inhibit PDE5, leading to an accumulation of cGMP and subsequent vasodilation, their pharmacological profiles exhibit key differences in potency and selectivity.
Comparative Analysis of Potency
Experimental data consistently demonstrates the superior potency of Sildenafil over this compound in inhibiting PDE5. In vitro studies on human vascular tissues have shown Sildenafil to be eight to ten times more potent than this compound in inducing vasorelaxation, as reflected in their half-maximal effective concentration (EC50) values.[1] This enhanced potency is further substantiated by their half-maximal inhibitory concentrations (IC50) against the PDE5 enzyme.
| Compound | PDE5 IC50 | PDE6 IC50 | PDE1 IC50 | Selectivity (PDE1/PDE5) | Selectivity (PDE6/PDE5) |
| Sildenafil | ~3.5 nM | ~35 nM | >10,000 nM | >2,800 | ~10 |
| This compound | ~1,000 nM | ~5,000 nM | ~20,000 nM | ~20 | ~5 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.
The higher potency of Sildenafil allows for the use of lower in vivo doses to achieve the desired physiological effect, thereby minimizing the potential for off-target effects.
Mechanism of Action: The cGMP Signaling Pathway
Both Sildenafil and this compound exert their effects by inhibiting PDE5, a key enzyme in the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to vasodilation and other physiological processes.
Figure 1: The NO/cGMP Signaling Pathway. Nitric oxide activates soluble guanylate cyclase, which converts GTP to cGMP. cGMP then activates Protein Kinase G, leading to vasodilation. PDE5 hydrolyzes cGMP to 5'-GMP, terminating the signal. Sildenafil and this compound inhibit PDE5.
Experimental Protocols
To aid researchers in designing their in vivo studies, the following are generalized experimental protocols for evaluating the effects of Sildenafil and this compound on vasodilation in a rat model.
In Vivo Vasodilation Study in Anesthetized Rats
Objective: To compare the dose-dependent effects of Sildenafil and this compound on mean arterial blood pressure (MABP) in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Sildenafil citrate (dissolved in saline)
-
This compound (dissolved in DMSO and diluted in saline)
-
Saline (vehicle control)
-
Pressure transducer and data acquisition system
-
Catheters for arterial and venous cannulation
Procedure:
-
Anesthetize the rat and cannulate the carotid artery to monitor MABP and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer a bolus intravenous (i.v.) injection of the vehicle control and record MABP for 15 minutes.
-
Administer increasing doses of Sildenafil (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.v.) or this compound (e.g., 1, 3, 10, 30 mg/kg, i.v.) at 15-minute intervals.
-
Record the maximum decrease in MABP after each dose.
-
Plot the dose-response curves for both compounds to compare their hypotensive effects.
Figure 2: Experimental Workflow. A flowchart outlining the key steps in the in vivo vasodilation study in anesthetized rats.
Conclusion
Based on the available data, Sildenafil is a more potent and selective PDE5 inhibitor than this compound. Its higher potency allows for the use of lower effective doses in vivo, reducing the risk of off-target effects and providing a more precise tool for studying the cGMP signaling pathway. For researchers conducting in vivo studies on cGMP-mediated physiological processes, Sildenafil represents a superior alternative to this compound.
References
Confirming the Specificity of Zaprinast's Effects in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zaprinast, a pioneering phosphodiesterase (PDE) inhibitor, has been instrumental in the development of more selective therapeutic agents like sildenafil. While its primary mechanism of action is the inhibition of cGMP-specific PDEs, its utility as a research tool in novel experimental models necessitates a thorough confirmation of its target specificity. This guide provides a comparative framework for researchers to ascertain the on-target effects of this compound, offering a suite of pharmacological and genetic strategies, alongside a comparison with alternative PDE inhibitors.
Comparative Selectivity of PDE Inhibitors
A critical first step in validating the effects of this compound is to compare its inhibitory profile with that of other well-characterized PDE inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternatives against various PDE isoforms. This data is essential for selecting appropriate comparator compounds and for interpreting experimental outcomes.
| Compound | PDE1 (µM) | PDE5 (µM) | PDE6 (µM) | PDE9 (µM) | PDE10 (µM) | PDE11 (µM) |
| This compound | - | 0.5-0.76[1] | 0.15[1] | 29.0[2] | Weak Inhibition[1] | 12.0[2] |
| Sildenafil | >100 | 0.0039 | >100 | - | - | >100 |
| Vardenafil | >100 | 0.0006 | 0.098 | - | - | >100 |
| Tadalafil | >100 | 0.0065 | >100 | - | - | 0.26 |
| IBMX (non-selective) | 13 | 32 | - | 50 | 1.9 | - |
Experimental Protocols for Specificity Confirmation
To rigorously confirm that the observed effects of this compound are due to the inhibition of its intended PDE target (primarily PDE5 and PDE6), a multi-pronged experimental approach is recommended. This involves biochemical assays, cellular functional assays, and genetic knockdown/knockout strategies.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of specific PDE isoforms.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)[3].
-
Reconstitute purified recombinant PDE enzymes (e.g., PDE5A, PDE6) in an appropriate assay buffer.
-
Prepare a stock solution of this compound and other PDE inhibitors in DMSO.
-
Prepare a substrate solution containing [3H]-cGMP (for cGMP-specific PDEs) or [3H]-cAMP (for cAMP-specific PDEs)[3].
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of this compound or other inhibitors to the wells. Include a vehicle control (DMSO).
-
Add the purified PDE enzyme to each well and incubate for a specified time (e.g., 20 minutes) at 30°C.
-
Initiate the reaction by adding the [3H]-cGMP or [3H]-cAMP substrate solution and incubate for a defined period (e.g., 10-30 minutes) at 30°C[3].
-
Stop the reaction by boiling the plate for 2 minutes or by adding a stop solution[3].
-
Add snake venom nucleotidase (e.g., from Ophiophagus hannah) to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-guanosine or [3H]-adenosine[3].
-
Separate the charged substrate from the uncharged product using anion-exchange resin (e.g., Dowex)[3].
-
Measure the radioactivity of the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A non-radioactive alternative is the PDE-Glo™ Phosphodiesterase Assay, which measures PDE activity by quantifying the amount of remaining cyclic nucleotide through a coupled enzyme system that generates a luminescent signal[4][5].
This assay measures the downstream consequence of PDE inhibition – an increase in intracellular cGMP levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of your experimental model to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or other PDE inhibitors for a specific duration.
-
Stimulate the cells with a nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) or a natriuretic peptide to activate guanylate cyclase and induce cGMP production[6].
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells using a lysis buffer provided with a commercial cGMP ELISA kit (e.g., from Cell Signaling Technology, Cayman Chemical, or Abcam)[7][8][9].
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Some protocols may recommend an acetylation step to increase the sensitivity of the assay[9].
-
-
cGMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's instructions. Briefly, cGMP in the sample competes with a labeled cGMP conjugate for binding to a cGMP-specific antibody coated on the microplate[7][8][10].
-
After washing, a substrate is added to generate a colorimetric or chemiluminescent signal that is inversely proportional to the amount of cGMP in the sample.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the concentration of cGMP in your samples by interpolating from the standard curve.
-
The choice of functional assay will depend on the experimental model and the physiological process being investigated. For example, in vascular smooth muscle cells (VSMCs), a key functional outcome of PDE5 inhibition is relaxation.
Protocol (VSMC Relaxation Assay):
-
Tissue Preparation:
-
Isolate aortic rings or other vascular tissues from an appropriate animal model.
-
Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Experimental Procedure:
-
Pre-contract the vascular rings with a vasoconstrictor agent (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of an NO donor (e.g., SNP) to induce relaxation.
-
In a separate set of experiments, pre-incubate the tissue with this compound or other PDE inhibitors for a defined period before adding the vasoconstrictor and then the NO donor.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the concentration-response curves for the NO donor in the absence and presence of the PDE inhibitors. A potentiation of the relaxation response by this compound would be consistent with PDE5 inhibition.
-
Given this compound's known off-target activities, it is crucial to design experiments to rule out their contribution to the observed effects.
-
GPR35 Activation: this compound is a known agonist of GPR35[][12][13]. To investigate if the observed effects are GPR35-mediated, one can:
-
Use a GPR35 antagonist, such as CID2745687, in conjunction with this compound[][14]. If the effect of this compound is blocked by the antagonist, it suggests GPR35 involvement.
-
Test other GPR35 agonists (e.g., pamoic acid) to see if they mimic the effects of this compound[][12].
-
Utilize cells or tissues from GPR35 knockout animals if available.
-
-
Mitochondrial Pyruvate Carrier (MPC) Inhibition: this compound can inhibit the MPC, which is involved in cellular metabolism[15][16][17][18]. To assess the role of MPC inhibition:
-
Use a known MPC inhibitor, such as UK-5099, to see if it replicates the effects of this compound[15][18][19].
-
Measure metabolic parameters that are sensitive to MPC inhibition, such as pyruvate-driven oxygen consumption in isolated mitochondria[15][16][18].
-
If the experimental model allows, provide an alternative substrate that bypasses the MPC (e.g., methyl-pyruvate) to see if it rescues the effects of this compound[19].
-
Genetic tools provide a highly specific means to confirm the role of the target protein.
-
siRNA-mediated Knockdown:
-
Design and validate siRNAs that specifically target the mRNA of the PDE isoform of interest (e.g., PDE5).
-
Transfect the cells of the experimental model with the validated siRNA to reduce the expression of the target PDE. A non-targeting siRNA should be used as a control.
-
Confirm the knockdown of the target protein by Western blotting or qRT-PCR.
-
Perform the functional assay in the knockdown cells. If the effect of this compound is attenuated or abolished in the knockdown cells compared to the control cells, it strongly suggests that the effect is mediated by the target PDE.
-
-
CRISPR-Cas9-mediated Knockout:
-
Design guide RNAs (gRNAs) to target a specific exon of the gene encoding the PDE of interest.
-
Deliver the gRNAs and Cas9 nuclease into the cells to generate a permanent knockout of the target gene[20][21][22][23][24].
-
Select and validate clonal cell lines that have a complete knockout of the target protein.
-
Compare the response to this compound in the knockout cells versus wild-type cells. The absence of a response to this compound in the knockout cells provides definitive evidence for the on-target effect.
-
Visualizing the Pathways and Workflows
To aid in the conceptualization of these experimental strategies, the following diagrams illustrate the key signaling pathway, a workflow for confirming specificity, and the logical relationships between the different approaches.
Caption: this compound's primary mechanism of action.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. PlumX [plu.mx]
- 7. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]
- 12. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 13. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Mitochondrial Pyruvate Transport by this compound Causes Massive Accumulation of Aspartate at the Expense of Glutamate in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. biocompare.com [biocompare.com]
- 21. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 23. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 24. selectscience.net [selectscience.net]
Zaprinast's Dichotomy: A Comparative Analysis of its Effects on Rat versus Human GPR35 Orthologues
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of Zaprinast on the rat and human orthologues of the G protein-coupled receptor 35 (GPR35). This compound, initially known as a phosphodiesterase inhibitor, has been widely adopted as a reference agonist for GPR35.[1][2][3] However, significant species-specific differences in its potency and signaling have been observed, a critical consideration for researchers translating findings from rodent models to human applications.[4][5] This document summarizes key experimental data, outlines common methodologies, and visualizes the underlying signaling and experimental workflows to clarify these distinctions.
Data Presentation: Quantitative Comparison of this compound Potency
Experimental data consistently demonstrates that this compound is significantly more potent at the rat GPR35 orthologue than at the human counterpart across various functional assays.[2][4] This potency difference can be as much as 100-fold, depending on the signaling pathway and assay methodology employed.[6] The following table summarizes the half-maximal effective concentration (EC50) values, presented as pEC50 (-log(EC50)), from key studies.
| Assay Type | Orthologue | pEC50 (mean ± S.E.M.) or EC50 | Reference |
| β-Arrestin-2 Recruitment (BRET) | Rat GPR35 | 7.02 ± 0.05 | [4] |
| Human GPR35 | 5.30 ± 0.03 | [4] | |
| β-Arrestin-2 Recruitment (BRET) | Rat GPR35 | 7.1 | [6][7] |
| Human GPR35 | 5.4 | [6][7] | |
| G Protein Activation (IP₁ Generation via Gαq/13 Chimera) | Rat GPR35 | 8.51 ± 0.05 | [4] |
| Human GPR35 | 7.08 ± 0.12 | [4] | |
| Intracellular Calcium Mobilization | Rat GPR35 | 16 nM (EC50) | [2] |
| Human GPR35 | 840 nM (EC50) | [2] | |
| Receptor Internalization | Human GPR35 | 6.01 ± 0.07 | [4] |
BRET: Bioluminescence Resonance Energy Transfer; IP₁: Inositol monophosphate.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways of GPR35 activated by this compound and a typical workflow for comparing its effects on the two species orthologues.
References
- 1. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 7. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Sildenafil as a Gold Standard for Confirming PDE5-Mediated Effects of Zaprinast: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a compound is paramount. When investigating phosphodiesterase type 5 (PDE5) inhibition, zaprinast has historically been a valuable pharmacological tool. However, with the advent of more potent and selective inhibitors, sildenafil has emerged as the gold standard for confirming that an observed biological effect is indeed mediated by PDE5. This guide provides a comparative analysis of sildenafil and this compound, offering experimental data, detailed protocols, and pathway visualizations to aid in the robust design and interpretation of studies in this field.
Unveiling the Potency Difference: A Head-to-Head Comparison
Sildenafil and this compound both act as competitive inhibitors at the catalytic site of PDE5, meaning they compete with the natural substrate, cyclic guanosine monophosphate (cGMP), for binding.[1] Double-inhibition analysis has confirmed that they interact with the PDE5 catalytic site in a mutually exclusive manner.[1] Despite this shared mechanism, their inhibitory potency differs significantly.
Sildenafil exhibits a much stronger affinity for PDE5 than this compound. This is quantitatively demonstrated by their respective inhibitor constants (Ki), with sildenafil having a Ki of approximately 1 nM, while this compound's Ki is around 130 nM.[1] This indicates that a much lower concentration of sildenafil is required to achieve the same level of PDE5 inhibition as this compound. The affinity of both these inhibitors for PDE5 is considerably higher than that of cGMP itself, which has a Michaelis constant (Km) of about 2000 nM.[1]
| Compound | Inhibitor Constant (Ki) for PDE5 | Mechanism of Action |
| Sildenafil | ~ 1 nM[1] | Competitive Inhibitor[1] |
| This compound | ~ 130 nM[1] | Competitive Inhibitor[1] |
| cGMP (substrate) | ~ 2000 nM (Km)[1] | N/A |
Experimental Confirmation of PDE5-Mediated Effects
To confidently attribute an effect observed with this compound to PDE5 inhibition, it is crucial to replicate the experiment with sildenafil. Given its higher potency and selectivity, a similar or more pronounced effect with sildenafil at a lower concentration strongly supports a PDE5-mediated mechanism. Below are detailed protocols for key experiments used to assess PDE5 inhibition.
Experimental Protocol 1: Isolated Tissue Bath for Smooth Muscle Relaxation
This protocol is designed to assess the relaxant effects of PDE5 inhibitors on pre-contracted smooth muscle tissue, a classic functional assay for this class of compounds.
Materials:
-
Isolated tissue (e.g., corpus cavernosum, aortic rings, ureteral smooth muscle)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agent (e.g., phenylephrine, KCl)
-
This compound and Sildenafil stock solutions
Procedure:
-
Tissue Preparation: Dissect and prepare smooth muscle strips or rings of appropriate dimensions (e.g., 2-4 mm in length).
-
Mounting: Suspend the tissue in the organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Contraction: Induce a stable contraction with a contractile agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add increasing concentrations of this compound or sildenafil to the bath in a cumulative manner. Record the relaxation response after each addition until a maximal response is achieved.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curves and calculate the EC50 values (the concentration of inhibitor that produces 50% of the maximal relaxation).
Experimental Protocol 2: Measurement of Intracellular cGMP Levels
This biochemical assay directly measures the downstream consequence of PDE5 inhibition – the accumulation of cGMP.
Materials:
-
Cell culture or fresh tissue
-
This compound and Sildenafil
-
Stimulating agent (e.g., a nitric oxide donor like sodium nitroprusside)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell/Tissue Treatment: Incubate cells or tissue slices with varying concentrations of this compound or sildenafil for a predetermined time.
-
Stimulation: Add a nitric oxide donor to stimulate the production of cGMP via soluble guanylyl cyclase (sGC).
-
Lysis: Terminate the reaction and lyse the cells/tissue with the appropriate lysis buffer.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
cGMP Measurement: Perform the cGMP EIA on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentration to the total protein content of each sample. Compare the cGMP levels in treated versus untreated samples.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the molecular interactions and experimental designs, the following diagrams are provided.
Caption: The NO/cGMP signaling pathway and points of inhibition by sildenafil and this compound.
Caption: Logical workflow for confirming a PDE5-mediated effect using sildenafil.
References
Safety Operating Guide
Proper Disposal of Zaprinast: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Zaprinast, a phosphodiesterase inhibitor commonly used in research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical, and appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes safety glasses, gloves, and a lab coat.[1][2] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[2]
II. Hazard Summary for this compound
The following table summarizes the known hazards associated with this compound. This information is critical for risk assessment prior to handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[2][3] | H315 |
| Eye Irritation | Causes serious eye irritation.[2][3] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | H335 |
| Aquatic Hazard | Slightly hazardous for water.[3] | Not specified |
III. Step-by-Step Disposal Procedure
This compound and its containers must be disposed of as hazardous waste.[4] Do not dispose of this compound with household garbage or allow it to enter sewer systems or waterways.[3] The following procedure outlines the recommended steps for proper disposal:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store in a designated, clearly labeled, and sealed container.[5]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound." Include the date of accumulation.
-
Waste Collection: Arrange for collection by a licensed hazardous waste disposal company.[1] Ensure that the disposal company is aware of the chemical's properties to handle it appropriately.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed according to RCRA standards.[5] The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.
-
Spill Management: In the event of a spill, contain the material using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[4] The contaminated absorbent must then be collected and disposed of as hazardous waste.
IV. Experimental Protocols for Disposal
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. services.gov.krd [services.gov.krd]
Safeguarding Your Research: A Comprehensive Guide to Handling Zaprinast
For Immediate Reference: Essential Safety and Handling Information for Zaprinast
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.[3][4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Powder-free gloves are recommended to avoid aerosolization and contamination.[5] |
| Eye and Face Protection | Use chemical safety goggles and a face shield.[3][6] | Protects against splashes and aerosols of the compound, which can cause serious eye irritation.[1][2] |
| Body Protection | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. In situations with a risk of aerosol generation or spills, a NIOSH-approved N95 or higher particulate respirator is necessary.[6] | Protects against inhalation of the compound, which may cause respiratory irritation.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₅O₂ |
| Molecular Weight | 271.27 g/mol [2] |
| CAS Number | 37762-06-4 |
| Appearance | Solid powder |
| Solubility | DMSO: 100 mg/mLDMF: 20 mg/mL[7] |
Table 2: Toxicological and Pharmacological Data
| Parameter | Value | Species/System |
| LD50/LC50 | Intraperitoneal TDLO: 10 mg/kg[1] | Rat |
| IC₅₀ (PDE5) | 0.76 µM[4] | In vitro |
| IC₅₀ (PDE6) | 0.15 µM[4] | In vitro |
| IC₅₀ (PDE9) | 29.0 µM[4] | In vitro |
| IC₅₀ (PDE11) | 12.0 µM[4] | In vitro |
| ED₅₀ (P. falciparum growth inhibition) | 35 µM | In vitro |
Experimental Protocols
Preparation of this compound Stock Solutions
For In Vitro Assays:
-
Solvent Selection: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[8]
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For In Vivo Administration:
A common formulation for intraperitoneal (i.p.) injection involves a multi-solvent system to ensure solubility and biocompatibility.
-
Example Formulation (for a 2.08 mg/mL solution): [9]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure: [9]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition to ensure a clear and homogenous solution.
-
It is recommended to prepare this working solution fresh on the day of use.[9]
-
In Vitro PDE5 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against phosphodiesterase 5 (PDE5).
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the PDE5 enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding cGMP to all wells.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.[3]
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., fluorescence polarization).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the cGMP signaling pathway.
Caption: A typical experimental workflow for an in vitro PDE5 inhibition assay with this compound.
Operational and Disposal Plans
Handling and Storage
-
Handling: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2] Avoid the formation of dust and aerosols.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10] For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Spill Management
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill using absorbent materials.
-
Clean-up:
-
For small spills, carefully wipe up the material with absorbent pads.
-
For larger spills, use a HEPA-filtered vacuum cleaner for powders or absorb liquids with inert material.
-
Decontaminate the area with an appropriate cleaning solution (e.g., soap and water, followed by 70% ethanol).
-
-
Dispose: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous chemical waste.
-
Containerization:
-
Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[11]
-
-
Disposal Procedure: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1] The disposal method must adhere to all local, state, and federal regulations.[11] Incineration is often the preferred method for the complete destruction of such compounds.[12]
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. This compound | C13H13N5O2 | CID 135399235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | GPR35 | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
